Ethyl 4-Pyridylacetate hydrochloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-pyridin-4-ylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h3-6H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRAQNDCTMOKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=NC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506465 | |
| Record name | Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102879-50-5 | |
| Record name | Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-Pyridylacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-pyridylacetate hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyridine, it serves as a versatile building block for the synthesis of more complex molecules, including various therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and safety information. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Ethyl 2-(pyridin-4-yl)acetate hydrochloride; 4-Pyridineacetic acid, ethyl ester, hydrochloride | |
| CAS Number | 102879-50-5 | [1] |
| Molecular Formula | C₉H₁₂ClNO₂ | [1] |
| Molecular Weight | 201.65 g/mol | [1] |
| Appearance | White to off-white solid (typical for hydrochloride salts) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) due to its salt nature. The free base is soluble in organic solvents and sparingly soluble in water. | [2] |
| Storage Temperature | -20°C |
Properties of the Free Base (Ethyl 4-pyridylacetate, CAS: 54401-85-3)
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Melting Point | 18-19 °C (lit.) | [3] |
| Boiling Point | 127-128 °C / 14 mmHg (lit.) | [3] |
| Density | 1.079 g/mL at 25 °C (lit.) | [3] |
Spectral Data
Detailed experimental spectral data for this compound are not widely published. However, predicted data and data for the free base are available and provide valuable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the structure of the molecule. The protonation of the pyridine nitrogen in the hydrochloride salt is expected to cause a downfield shift of the pyridine ring protons and adjacent carbons compared to the free base. Predicted NMR data for the hydrochloride salt is available.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group (C=O stretch around 1740 cm⁻¹), C-O stretching, and vibrations associated with the pyridinium ring.
Mass Spectrometry (MS)
Mass spectrometry of the hydrochloride salt would typically show the molecular ion of the free base (m/z ≈ 165.19) after the loss of HCl.
Synthesis and Purification
Synthesis of Ethyl 4-Pyridylacetate (Free Base)
A common method for the synthesis of the free base, ethyl 4-pyridylacetate, involves the Fischer esterification of 4-pyridylacetic acid.[4]
Experimental Protocol:
-
A solution of 4-pyridylacetic acid in anhydrous ethanol is prepared.
-
A catalytic amount of concentrated sulfuric acid is added to the solution.
-
The reaction mixture is refluxed for an extended period (e.g., 18 hours).[4]
-
After cooling, the solution is neutralized with a base, such as sodium hydroxide solution and saturated aqueous sodium carbonate.[4]
-
The product is extracted with an organic solvent, such as ethyl acetate.[4]
-
The organic layer is concentrated in vacuo to yield ethyl 4-pyridylacetate.[4]
Preparation of this compound
The hydrochloride salt is typically prepared by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of hydrogen chloride in the same or another appropriate solvent.
General Protocol:
-
Dissolve the purified ethyl 4-pyridylacetate in a dry, aprotic solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or as a gas) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Purification
Recrystallization is the primary method for purifying the solid hydrochloride salt. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for pyridinium salts include ethanol, methanol, or mixtures such as ethanol/diethyl ether or ethanol/ethyl acetate.
Applications in Research and Drug Development
Ethyl 4-pyridylacetate and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyridine moiety is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and participate in π-stacking interactions with biological targets.
Derivatives of ethyl 4-pyridylacetate have been investigated for their potential as:
-
Anticonvulsants: Exhibiting potential to attenuate neuropathic pain.[3]
-
Phosphodiesterase 4 (PDE4) Inhibitors: Used as reagents in the synthesis of triarylethane PDE4 inhibitors.[3]
-
Nicotinic Receptor Ligands: Serving as key intermediates in the development of drugs targeting neurological disorders like Alzheimer's and schizophrenia.[5]
The hydrochloride salt is often preferred in drug development due to its increased water solubility and stability compared to the free base, which is crucial for formulation and bioavailability.
Safety and Handling
The safety data for this compound is not extensively documented. However, information for the free base, ethyl 4-pyridylacetate, indicates that it can cause skin and serious eye irritation.[6] It is recommended to handle the hydrochloride salt with the same precautions.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a key chemical intermediate with significant potential in the field of medicinal chemistry. While comprehensive experimental data for the hydrochloride salt itself is somewhat limited in publicly available literature, the properties of its free base provide a strong foundation for its use in synthesis. Further research to fully characterize the physicochemical and spectral properties of the hydrochloride salt would be beneficial for its broader application in drug discovery and development. This guide serves as a foundational resource for researchers, providing essential information to support their work with this versatile compound.
References
An In-depth Technical Guide to Ethyl 4-Pyridylacetate Hydrochloride
CAS Number: 102879-50-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-Pyridylacetate hydrochloride, a key intermediate in pharmaceutical research and development. This document collates available data on its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is the hydrochloride salt of Ethyl 4-pyridylacetate. While specific experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the free base (Ethyl 4-pyridylacetate, CAS 54401-85-3) provide a foundational understanding.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 201.65 g/mol | [1][2] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point (Free Base) | 18-19 °C (lit.) | [3] |
| Boiling Point (Free Base) | 127-128 °C at 14 mmHg (lit.) | [3] |
| Density (Free Base) | 1.079 g/mL at 25 °C (lit.) | [3] |
| Storage Temperature | -20°C | [1][2] |
Spectroscopic Data
Table 2: Spectroscopic Data for Ethyl 4-pyridylacetate (Free Base)
| Spectrum Type | Key Peaks/Signals | Source |
| ¹H NMR (Proton NMR) | Data available on PubChem | [4] |
| ¹³C NMR (Carbon NMR) | Data available on PubChem | [4] |
| IR (Infrared) Spectroscopy | Data available on PubChem | [4] |
| Mass Spectrometry | Data available on PubChem | [4] |
Synthesis of this compound
The synthesis of this compound typically involves a two-step process: the esterification of 4-pyridylacetic acid to form the free base, followed by salt formation with hydrochloric acid.
Experimental Protocol: Synthesis of Ethyl 4-pyridylacetate (Free Base)
This protocol is adapted from a general procedure for the synthesis of ethyl esters of pyridylacetic acids.[5]
Materials:
-
4-Pyridylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Saturated aqueous sodium carbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 4-pyridylacetic acid in anhydrous ethanol is prepared.
-
Concentrated sulfuric acid is cautiously added to the solution.
-
The mixture is refluxed for 18 hours.
-
The solution is then cooled to 0°C.
-
The cooled solution is neutralized by the addition of sodium hydroxide solution and saturated aqueous sodium carbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield Ethyl 4-pyridylacetate.
Experimental Protocol: Formation of the Hydrochloride Salt
Materials:
-
Ethyl 4-pyridylacetate
-
Dry diethyl ether (or other suitable anhydrous solvent)
-
Anhydrous hydrogen chloride (gas or in a suitable solvent like diethyl ether)
Procedure:
-
Dissolve the crude Ethyl 4-pyridylacetate in a minimal amount of dry diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield this compound.
References
Technical Guide: Physicochemical Properties of Ethyl 4-Pyridylacetate Hydrochloride
This document provides a concise overview of the core physicochemical properties of Ethyl 4-Pyridylacetate hydrochloride, a compound of interest in synthetic chemistry and pharmaceutical research. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data
The fundamental molecular attributes of this compound have been determined and are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₂ClNO₂[1][2][3] |
| Molecular Weight | 201.65 g/mol [1][2][3] |
| CAS Number | 102879-50-5[1][2][3] |
Methodology for Characterization
The determination of the molecular formula and weight of a compound like this compound follows a structured experimental workflow. This process integrates elemental analysis with mass spectrometry to provide an unambiguous identification.
Caption: Workflow for determining molecular formula and weight.
The workflow begins with two parallel processes: elemental analysis and mass spectrometry. Elemental analysis provides the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen. Concurrently, mass spectrometry measures the mass-to-charge ratio of the ionized molecule, revealing the molecular weight of the cation. By correlating the empirical formula with the molecular weight obtained from the molecular ion peak, the definitive molecular formula is established. The precise molecular weight is then calculated from this final molecular formula.
References
Ethyl 4-Pyridylacetate hydrochloride synthesis from 4-pyridylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of ethyl 4-pyridylacetate hydrochloride from 4-pyridylacetic acid. The described methodology follows a classic Fischer esterification reaction, a cornerstone of organic synthesis, followed by conversion to the corresponding hydrochloride salt. This guide provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to support researchers in the fields of medicinal chemistry and drug development.
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.
| Property | 4-Pyridylacetic Acid Hydrochloride | This compound |
| Molecular Formula | C₇H₇NO₂ · HCl | C₉H₁₁NO₂ · HCl |
| Molecular Weight | 173.60 g/mol | 201.65 g/mol |
| Appearance | White to off-white solid | Data not available |
| Melting Point | 141 °C (decomposes) | Data not available |
| Solubility | Soluble in water | Data not available |
Experimental Protocol
The synthesis of this compound is a two-step process:
-
Fischer Esterification: Esterification of 4-pyridylacetic acid with ethanol in the presence of a strong acid catalyst.
-
Salt Formation: Conversion of the resulting ethyl 4-pyridylacetate to its hydrochloride salt.
Step 1: Synthesis of Ethyl 4-Pyridylacetate
This procedure is adapted from established Fischer esterification protocols.
Materials:
-
4-Pyridylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Saturated aqueous sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-pyridylacetic acid in a generous excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 18 hours.
-
After the reaction is complete, cool the solution to 0 °C in an ice bath.
-
Neutralize the cooled solution by the slow addition of a sodium hydroxide solution, followed by a saturated aqueous sodium carbonate solution until the pH is neutral to slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-pyridylacetate.
Step 2: Synthesis of this compound
Materials:
-
Crude ethyl 4-pyridylacetate
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in a suitable solvent (e.g., 4 M HCl in 1,4-dioxane or gaseous HCl in diethyl ether)
Procedure:
-
Dissolve the crude ethyl 4-pyridylacetate in a minimal amount of anhydrous diethyl ether.
-
To the stirred solution, add a solution of hydrochloric acid dropwise.
-
The hydrochloride salt should precipitate out of the solution.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Dry the final product, this compound, under vacuum.
Spectroscopic Data
Characterization of the starting material and final product is crucial for confirming the success of the synthesis. Below are the expected NMR spectroscopic data.
4-Pyridylacetic Acid Hydrochloride
| ¹H NMR (DMSO-d₆, 400 MHz) |
| Chemical Shift (ppm) |
| 8.92 |
| 8.06 |
| 4.10 |
This compound
| Predicted ¹H NMR |
| Chemical Shift (ppm) |
| ~8.8 |
| ~7.9 |
| ~4.2 |
| ~3.8 |
| ~1.2 |
| Predicted ¹³C NMR |
| Chemical Shift (ppm) |
| ~170 |
| ~150 |
| ~145 |
| ~125 |
| ~61 |
| ~40 |
| ~14 |
Visualizing the Synthesis
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization of Ethyl 4-Pyridylacetate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-Pyridylacetate hydrochloride. Due to the limited availability of experimental data for the hydrochloride salt, this document presents the experimental spectroscopic data for the free base, Ethyl 4-Pyridylacetate, and offers a detailed analysis of the expected spectral changes upon its conversion to the hydrochloride salt. This guide also includes detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the identification and characterization of this compound in a research and drug development context.
Spectroscopic Data
The following sections summarize the available spectroscopic data for Ethyl 4-Pyridylacetate and provide an expert analysis of the anticipated data for its hydrochloride form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present the experimental ¹H and ¹³C NMR data for Ethyl 4-Pyridylacetate.
Table 1: ¹H NMR Data of Ethyl 4-Pyridylacetate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 2H | H-2, H-6 (Pyridyl) |
| ~7.2 | Doublet | 2H | H-3, H-5 (Pyridyl) |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.6 | Singlet | 2H | -CH₂ -CO- |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
Source: Sigma-Aldrich Co. LLC.[1]
Table 2: ¹³C NMR Data of Ethyl 4-Pyridylacetate
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C =O (Ester) |
| ~150 | C -2, C -6 (Pyridyl) |
| ~145 | C -4 (Pyridyl) |
| ~124 | C -3, C -5 (Pyridyl) |
| ~61 | -O-CH₂ -CH₃ |
| ~41 | -CH₂ -CO- |
| ~14 | -O-CH₂-CH₃ |
Source: W. Robien, Inst. of Org. Chem., Univ. of Vienna.[1]
The formation of the hydrochloride salt involves the protonation of the nitrogen atom in the pyridine ring. This protonation significantly influences the electronic environment of the molecule, leading to predictable changes in the NMR spectra.
-
¹H NMR: The protonation of the pyridine nitrogen will cause a downfield shift (deshielding) of the pyridyl protons (H-2, H-6, H-3, and H-5) due to the increased positive charge on the ring. A new, broad signal corresponding to the N-H proton may also be observed, although its visibility can be affected by the solvent and water content.
-
¹³C NMR: Similar to the proton signals, the carbon signals of the pyridine ring (C-2, C-6, C-3, C-5, and C-4) are expected to shift downfield upon protonation. The signals of the ethyl acetate moiety should be less affected.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Key IR Absorption Bands of Ethyl 4-Pyridylacetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1730 | Strong | C=O stretch (Ester) |
| ~1600, ~1560 | Medium | C=C and C=N stretching (Pyridyl ring) |
| ~1200-1000 | Strong | C-O stretch (Ester) |
| ~2980 | Medium | C-H stretch (Aliphatic) |
| ~3030 | Medium | C-H stretch (Aromatic) |
Source: Bio-Rad Laboratories, Inc.[1]
The most significant change in the IR spectrum upon formation of the hydrochloride salt will be the appearance of new bands associated with the pyridinium ion.
-
N-H Stretching: A broad absorption band is expected in the region of 2500-3000 cm⁻¹ corresponding to the N⁺-H stretching vibration. This band often has a complex structure due to hydrogen bonding with the chloride counterion.
-
Ring Vibrations: The pyridyl ring stretching vibrations around 1600 cm⁻¹ may shift to slightly higher wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.
Table 4: Mass Spectrometry Data of Ethyl 4-Pyridylacetate
| m/z | Interpretation |
| 165 | [M]⁺ (Molecular Ion) |
| 120 | [M - C₂H₅O]⁺ |
| 92 | [M - COOC₂H₅]⁺ |
Source: NIST Mass Spectrometry Data Center.[1]
In a typical electrospray ionization (ESI) mass spectrum of this compound, the observed molecular ion will correspond to the free base.
-
Molecular Ion: The primary ion observed in the positive ion mode would be at m/z 166, corresponding to the protonated free base [M+H]⁺, where M is Ethyl 4-Pyridylacetate.
-
Adducts: It is also possible to observe adduct ions, such as [M+Na]⁺ or [M+K]⁺, depending on the purity of the sample and the solvent system used. The chloride ion is generally not observed in the positive ion mode.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to the sample.
-
Acquire a single-pulse experiment with a 90° pulse.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled experiment.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Apply a high voltage to the ESI needle (e.g., 3-5 kV) to generate a fine spray of charged droplets.
-
Use a heated capillary and nebulizing gas (e.g., nitrogen) to assist in desolvation.
-
Acquire the mass spectrum in the positive ion mode over a relevant m/z range.
-
-
Data Processing: The data system will display the mass spectrum as a plot of relative intensity versus m/z.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Technical Guide: Solubility Profile of Ethyl 4-Pyridylacetate Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the physicochemical properties of Ethyl 4-Pyridylacetate hydrochloride. Due to the absence of publicly available quantitative solubility data, this guide focuses on the established "gold standard" methodology for determining thermodynamic solubility. A detailed experimental protocol based on the shake-flask method is provided, alongside a visual workflow, to enable researchers to generate a comprehensive solubility profile for this compound. This guide serves as a practical resource for scientists engaged in preclinical and pharmaceutical development.
Introduction
This compound is a chemical compound often utilized as a building block or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of the solubility profile of any compound is critical in the early stages of drug discovery and development. Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, directly influences key biopharmaceutical properties such as bioavailability, dissolution rate, and the feasibility of formulation development.[1]
This guide outlines the known physicochemical characteristics of this compound and presents a detailed protocol for determining its thermodynamic (equilibrium) solubility, a critical parameter for lead optimization and formulation studies.[1][2]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This information is compiled from supplier technical data sheets.
| Property | Value | Reference |
| CAS Number | 102879-50-5 | [3][4] |
| Molecular Formula | C9H12ClNO2 | [3][4] |
| Molecular Weight | 201.65 g/mol | [3][4] |
| Form | Highly Purified Solid | [3][4] |
| Recommended Storage | -20°C | [3][4] |
Solubility Profile
A comprehensive literature and database search did not yield specific quantitative solubility data for this compound in common pharmaceutical solvents. The determination of this profile is a prerequisite for further development. The table below outlines the essential solvent systems in which the solubility of a hydrochloride salt should be characterized for biopharmaceutical classification.
| Solvent System (Buffer) | Temperature (°C) | pH | Solubility (mg/mL) |
| Simulated Gastric Fluid (SGF) | 37 | 1.2 | [Data Not Available] |
| Acetate Buffer | 37 | 4.5 | [Data Not Available] |
| Simulated Intestinal Fluid (SIF) | 37 | 6.8 | [Data Not Available] |
| Purified Water | 25 | ~7.0* | [Data Not Available] |
| Ethanol | 25 | N/A | [Data Not Available] |
*Note: The pH of an aqueous solution of the salt should be measured.
Experimental Protocol: Thermodynamic Solubility Determination
The shake-flask method is widely regarded as the definitive technique for measuring thermodynamic equilibrium solubility.[5] The following protocol is a standardized procedure for its implementation.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; purified water)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Calibrated pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. A sufficient excess is required to ensure a saturated solution is formed and solid remains visible at equilibrium.[6]
-
Solvent Addition: Add a precise volume of the desired pre-equilibrated solvent (e.g., 2 mL) to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[7] Allow the suspensions to equilibrate for an extended period, typically 24 to 48 hours, to ensure the dissolution process has reached a steady state.[2][7]
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly for large particles to settle. To separate the undissolved solid from the saturated solution, either centrifuge the samples at high speed or filter the supernatant through a chemically inert filter (e.g., PVDF or PTFE).[1] This step is critical to avoid contamination of the sample with solid particles.
-
pH Measurement: For aqueous samples, measure and record the final pH of the saturated solution.[6]
-
Sample Dilution: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[2] A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.[1]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or µg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination process using the shake-flask method.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. usbio.net [usbio.net]
- 4. usbio.net [usbio.net]
- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. scielo.br [scielo.br]
An In-depth Technical Guide to the Stability and Storage of Ethyl 4-Pyridylacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-Pyridylacetate hydrochloride. The information is intended to support researchers and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound.
Chemical Properties and Structure
-
IUPAC Name: ethyl 2-(pyridin-4-yl)acetate;hydrochloride
-
Molecular Formula: C₉H₁₂ClNO₂
-
Molecular Weight: 201.65 g/mol
-
CAS Number: 102879-50-5
Recommended Storage and Handling
Proper storage and handling are critical to maintain the stability of this compound.
Storage Conditions Summary
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term stability.[1] For shorter periods, storage in a cool, dry, well-ventilated place is recommended.[2][3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation. |
| Container | Keep in a tightly closed, properly labeled container.[2][3][5] |
| Light Exposure | Store in a dark place to prevent photolytic degradation.[4] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][6] |
Handling Precautions:
-
Handle in a well-ventilated area, preferably under a chemical fume hood.[2][4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][7]
-
Avoid generating dust or aerosols.
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][7]
Stability Profile and Potential Degradation Pathways
Factors Influencing Stability
Caption: Factors influencing the stability of this compound.
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which is the primary degradation pathway. This reaction can be catalyzed by both acids and bases.[8]
-
Acid-catalyzed hydrolysis: This is a reversible reaction that yields 4-pyridylacetic acid and ethanol.
-
Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that produces a salt of 4-pyridylacetic acid and ethanol.
-
-
Thermal Degradation: High temperatures can induce thermal decomposition. While some pyridine esters exhibit good thermal stability at room temperature, elevated temperatures can lead to degradation, potentially through radical pathways and cleavage of the ester linkage or pyridine ring.[2][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to photolytic degradation. Pyridine-containing compounds can undergo various photochemical reactions.[7]
-
Oxidative Degradation: The presence of oxygen and/or oxidizing agents can lead to degradation. The pyridine ring can be susceptible to oxidation, potentially forming N-oxides.[6]
Experimental Protocols for Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for assessing the stability of this compound. The following outlines a general protocol for a forced degradation study.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study of this compound.
A. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water).
-
Aliquot the stock solution into separate vials for each stress condition.
B. Forced Degradation Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool and neutralize with an appropriate amount of 0.1 M NaOH.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. Heat at 60-80°C for a specified period. Cool and neutralize with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution. Keep at room temperature for a specified period.
-
Thermal Degradation: Keep a solid sample and a solution sample at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solid sample and a solution sample to UV light (e.g., 254 nm) and/or visible light for a specified period.
C. HPLC Analysis:
-
Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products. A C18 column is a common starting point.
-
The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be necessary to resolve all peaks.
-
Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to assess peak purity.
-
Inject samples from each stress condition and a control (unstressed) sample.
D. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
Identify and characterize any significant degradation products using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry).
Summary of Potential Degradation Products
Based on the likely degradation pathways, the primary degradation products to expect are:
| Degradation Pathway | Potential Degradation Product(s) |
| Hydrolysis | 4-Pyridylacetic acid, Ethanol |
| Oxidation | Ethyl 4-pyridylacetate N-oxide |
| Thermal Degradation | Cleavage products of the ester and/or pyridine ring |
| Photodegradation | Various photoproducts depending on the specific reaction pathway |
This technical guide provides a foundational understanding of the stability and storage of this compound. For critical applications, it is imperative to conduct specific stability studies under conditions relevant to the intended use.
References
- 1. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Photolysis and thermolysis of pyridyl carbonyl azide monolayers on single-crystal platinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. Page loading... [guidechem.com]
- 7. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Biological Activity of Derivatives from Ethyl 4-Pyridylacetate
This technical guide provides a comprehensive overview of the biological activities of various derivatives synthesized from Ethyl 4-Pyridylacetate. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The guide details their anticancer, anti-inflammatory, analgesic, and antimicrobial properties, among others, and includes experimental protocols and diagrammatic representations of relevant pathways and workflows.
Introduction to Ethyl 4-Pyridylacetate Derivatives
Ethyl 4-pyridylacetate is a key intermediate in the synthesis of a wide range of heterocyclic compounds with significant pharmacological potential.[1] Its pyridine ring serves as a crucial pharmacophore, enabling the design and synthesis of novel derivatives targeting various biological pathways. Researchers have successfully synthesized and evaluated numerous derivatives, including those incorporating thiourea, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties, demonstrating a broad spectrum of biological activities.[2][3] These activities range from anticancer and anti-inflammatory effects to antimicrobial and central nervous system modulation.[4][5][6][7]
Anticancer Activity
Derivatives of pyridine, including those structurally related to Ethyl 4-Pyridylacetate, have shown promising anticancer properties. These compounds often exert their effects through the inhibition of key enzymes involved in cell proliferation and survival, such as phosphodiesterases (PDEs).[4]
Several novel pyridine derivatives have been synthesized and evaluated for their inhibitory effects on phosphodiesterase 3A (PDE3A), a key enzyme in cardiovascular and platelet function, which has also been identified as a potential target in oncology.[4]
Table 1: PDE3A Inhibitory Activity and Cytotoxic Effects of Pyridine Derivatives [4]
| Compound ID | Structure | PDE3A IC50 (nM) | HeLa Cells IC50 (µM) | MCF-7 Cells IC50 (µM) |
| Ia | 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrile | - | - | - |
| Ib | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | 3.76 ± 1.03 | 34.3 ± 2.6 | 50.18 ± 1.11 |
| Ic | - | - | - | - |
| IIa | 2-oxo isostere of Ia | - | - | - |
| IIb | - | - | - | - |
| IIc | - | - | - | - |
| IId | - | - | - | - |
Note: Specific structures for all compounds were not detailed in the provided search results. The data presented is for the most potent compound reported.
The following protocol is a generalized procedure for determining the PDE3A inhibitory activity of test compounds.
-
Enzyme and Substrate Preparation: Recombinant human PDE3A is used as the enzyme source. The fluorescently labeled cAMP is used as the substrate.
-
Assay Procedure:
-
The test compounds are dissolved in DMSO to prepare stock solutions.
-
The assay is performed in a 96-well plate format.
-
The reaction mixture contains the PDE3A enzyme, the test compound at various concentrations, and the fluorescently labeled cAMP substrate in an appropriate assay buffer.
-
The reaction is initiated and allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop reagent containing a binding agent that binds to the remaining substrate.
-
-
Data Analysis:
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The cytotoxic effects of the pyridine derivatives on cancer cell lines such as HeLa and MCF-7 are commonly evaluated using the MTT assay.
-
Cell Culture: HeLa and MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
-
Data Analysis:
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Anti-inflammatory and Analgesic Activity
Novel series of pyridine derivatives have been synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities.[6]
This is a widely used animal model to assess the anti-inflammatory activity of new compounds.
Table 2: Anti-inflammatory Activity of Pyridone Derivatives [6]
| Compound ID | Structure | % Edema Inhibition |
| 5 | 2-pyridone derivative | Moderate to Good |
| 6 | 2-pyridone derivative | Moderate to Good |
| 7 | 2-pyridone derivative with -N(CH3)2 group | Most Effective |
| 8 | 2-pyridone derivative | Moderate to Good |
| 9 | 2-pyridone derivative | Moderate to Good |
| 10 | 2-pyridone derivative with -N(CH3)2 group | Most Effective |
Note: Specific quantitative data for edema inhibition was not provided in the search results. The table reflects the qualitative descriptions of activity.
-
Animals: Adult male Wistar rats are used for the study.
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw to induce inflammation.
-
The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
The percentage of edema inhibition is calculated for each group compared to the control group that received only the vehicle.
-
Antimicrobial Activity
Derivatives of ethyl 2-(2-pyridylacetate) containing thiourea, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties have been synthesized and tested for their in vitro antimicrobial activity against a range of microorganisms.[3]
Table 3: In Vitro Antimicrobial Activity of Pyridylacetate Derivatives [3]
| Compound Class | Target Microorganisms | Activity |
| Thiosemicarbazide derivatives (1-7) | Gram-positive cocci, Gram-negative rods, Candida albicans | Varied |
| 1,2,4-Triazole derivatives (1a-7a) | Gram-positive cocci, Gram-negative rods, Candida albicans | Varied |
| 1,3,4-Thiadiazole derivatives (1b-7b) | Gram-positive cocci, Gram-negative rods, Candida albicans | Varied |
| 1,3,4-Oxadiazole derivatives (1f-7f) | Gram-positive cocci, Gram-negative rods, Candida albicans | Varied |
Note: The search results did not provide specific MIC (Minimum Inhibitory Concentration) values, hence the qualitative description of activity.
The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method.
-
Microorganisms: A panel of standard and clinical isolates of bacteria (Gram-positive and Gram-negative) and fungi are used.
-
Procedure:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial twofold dilutions of the compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
A standardized inoculum of each microorganism is added to the wells.
-
The plates are incubated under appropriate conditions for each microorganism.
-
-
Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Signaling Pathways and Workflows
The biological activities of Ethyl 4-Pyridylacetate derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, the anticancer effects of some derivatives are linked to the inhibition of the PDE3A pathway, which in turn affects the intracellular levels of cyclic adenosine monophosphate (cAMP).
Caption: A generalized workflow for the synthesis and biological evaluation of Ethyl 4-Pyridylacetate derivatives.
Caption: Inhibition of PDE3A by pyridine derivatives leads to increased cAMP levels and subsequent cellular effects.
Conclusion
Derivatives of Ethyl 4-Pyridylacetate represent a versatile scaffold for the development of novel therapeutic agents with a wide range of biological activities. The data presented in this guide highlights their potential as anticancer, anti-inflammatory, and antimicrobial agents. Further structure-activity relationship (SAR) studies and optimization of lead compounds are warranted to explore their full therapeutic potential. The provided experimental protocols and diagrams offer a foundational understanding for researchers entering this exciting field of medicinal chemistry.
References
- 1. Ethyl 4-pyridylacetate [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Acylation of Ethyl 4-Pyridylacetate Hydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the acylation of Ethyl 4-Pyridylacetate hydrochloride is a critical reaction for the synthesis of various β-keto esters, which serve as key intermediates in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the C-acylation of this compound, focusing on the generation of a carbanion at the active methylene bridge for subsequent reaction with acylating agents.
Introduction
Ethyl 4-Pyridylacetate possesses an active methylene group that is amenable to acylation reactions, most notably through the Claisen condensation. This reaction facilitates the formation of a new carbon-carbon bond at the α-carbon, leading to the synthesis of β-keto esters. These resulting scaffolds are of significant interest in medicinal chemistry due to their versatile reactivity and presence in numerous biologically active molecules. The hydrochloride salt form of Ethyl 4-Pyridylacetate requires careful consideration of basic reaction conditions to both neutralize the salt and facilitate the deprotonation of the active methylene group.
Acylation via Claisen Condensation
The most common method for the acylation of the active methylene group in Ethyl 4-Pyridylacetate is the Claisen condensation. This reaction involves the use of a strong base to generate an enolate from the ester, which then acts as a nucleophile, attacking an acylating agent such as an acyl chloride or another ester. A stoichiometric amount of base is typically required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ester.[1][2]
Reaction Scheme:
Quantitative Data Summary
The following table summarizes representative quantitative data for the acylation of pyridylacetate derivatives, providing a baseline for reaction optimization.
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl isonicotinate | Sodium ethoxide | Ethyl acetate | Reflux | Not Specified | Not Specified | Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate |
Note: Specific yield data for a broad range of acylating agents with this compound is not extensively reported in publicly available literature. The conditions presented are based on analogous reactions and may require optimization.
Experimental Protocols
Protocol 1: General Procedure for Acylation using an Acyl Chloride
This protocol describes a general method for the acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA)) (2 equivalents)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1 equivalent)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Solvents for purification (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Solvent Addition: Add anhydrous solvent to dissolve the starting material.
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Carefully add the strong base portion-wise. The first equivalent will neutralize the hydrochloride salt, and the second equivalent will deprotonate the active methylene group. Stir the mixture at this temperature for 30-60 minutes.
-
Acylating Agent Addition: Slowly add the acyl chloride to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 2: Acylation using Another Ester (Crossed Claisen Condensation)
This protocol outlines a procedure for a crossed Claisen condensation, where this compound is acylated with a different ester.
Materials:
-
This compound
-
Anhydrous alcohol corresponding to the alkoxide base (e.g., absolute ethanol for sodium ethoxide)
-
Strong alkoxide base (e.g., Sodium ethoxide (NaOEt)) (2 equivalents)
-
Acylating ester (e.g., Ethyl acetate, Ethyl benzoate) (1-2 equivalents)
-
Acid for neutralization (e.g., dilute hydrochloric acid)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound in the anhydrous alcohol.
-
Base Addition: Add the alkoxide base to the solution. The mixture may be heated to facilitate the reaction.
-
Addition of Acylating Ester: Add the acylating ester to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then neutralize with a dilute acid.
-
Extraction: Extract the product into an organic solvent.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting β-keto ester by vacuum distillation or column chromatography.
Visualizations
Logical Workflow for Acylation of this compound
References
Application Notes and Protocols for Ethyl 4-Pyridylacetate Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-pyridylacetate hydrochloride is a versatile heterocyclic building block in organic synthesis, primarily utilized as a key intermediate in the preparation of a variety of pharmaceutical compounds and other biologically active molecules. Its structure, featuring a reactive methylene group adjacent to both a pyridine ring and an ester functional group, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for common reactions involving this compound, including N-alkylation, Knoevenagel condensation, and acylation reactions.
Data Presentation
The following tables summarize representative reaction conditions and yields for key transformations involving ethyl 4-pyridylacetate and its derivatives. These data are compiled from literature sources and provide a comparative overview for researchers designing synthetic routes.
Table 1: N-Alkylation of Piperazine Derivatives with Pyridylacetate Analogs
| Alkylating Agent | Piperazine Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl (2-chloroethoxy)-acetate | 1-(4-chlorophenylmethyl)-piperazine | Na₂CO₃ | Xylene | Reflux | Not Specified | 28 | [1] |
| Bromoethanol | 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine | K₂CO₃ | Acetonitrile | Reflux | 2 | Good | [2] |
| 1-Bromoacetic acid | 2-[4-((4-Chlorophenyl)(phenyl)-methyl)-piperazin-1-yl]-ethanol | K₂CO₃ | Acetonitrile | Reflux | 5 | 80 | [2] |
Table 2: Representative Knoevenagel Condensation Conditions
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl 4-chloroacetoacetate | Morpholine/Acetic Acid | [bmim][NTf₂] | 25-28 | 0.5-2 | 44-84 | [3] |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Piperidine/TFA | Benzene | Reflux | Not Specified | Not Specified | [4] |
| Aromatic Aldehydes | Malononitrile | Gallium Chloride | Solvent-free | Room Temp | Not Specified | High | [5] |
Table 3: Representative Acylation Conditions
| Acylating Agent | Substrate | Lewis Acid/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoyl Chlorides | 1-(4-chlorobenzhydryl)piperazine | Triethylamine | Dichloromethane | 0-RT | 5-6 | Not Specified | [6] |
| Propionyl chloride | Anisole | AlCl₃ | Dichloromethane | Ice bath -> RT | Not Specified | Not Specified | General Protocol |
| Acetic Anhydride | Substituted Benzenes | AlCl₃ | Not Specified | Not Specified | Not Specified | Excellent | General Protocol |
Experimental Protocols
Protocol 1: N-Alkylation for the Synthesis of a Cetirizine Intermediate Analog
This protocol describes the N-alkylation of a piperazine derivative with a halo-substituted acetate, a key step analogous to the synthesis of the antihistamine Cetirizine.
Materials:
-
1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine
-
Ethyl 2-bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a stirred solution of 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add ethyl 2-bromoacetate (1.1 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane mixture).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure N-alkylated product.[2]
Expected Outcome:
This procedure is expected to yield the ethyl 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetate, a close analog of a Cetirizine intermediate. The yield for a similar reaction using bromoacetic acid was reported to be 80%.[2]
Protocol 2: Knoevenagel Condensation of Ethyl 4-Pyridylacetate with an Aromatic Aldehyde (Representative Protocol)
This protocol outlines a general procedure for the Knoevenagel condensation, which can be adapted for the reaction of ethyl 4-pyridylacetate with various aromatic aldehydes. The active methylene group of ethyl 4-pyridylacetate can participate in this carbon-carbon bond-forming reaction.[7][8]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Glacial acetic acid (co-catalyst)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add this compound (1.0 eq) and the aromatic aldehyde (1.0 eq).
-
Add toluene as the solvent, sufficient to fill the Dean-Stark trap.
-
Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) as catalysts.
-
Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired α,β-unsaturated product.
Protocol 3: Acylation of Ethyl 4-Pyridylacetate (Representative Protocol)
This protocol describes a general method for the acylation of active methylene compounds. The α-carbon of ethyl 4-pyridylacetate can be deprotonated with a strong base to form an enolate, which can then be acylated.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable strong base
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Acylating agent (e.g., benzoyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Caution: Sodium hydride is highly reactive and flammable. Handle under an inert atmosphere.
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF or DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 4-pyridylacetate (prepared from the hydrochloride salt by neutralization with a base like triethylamine and subsequent extraction) (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the enolate.
-
Slowly add the acylating agent (e.g., benzoyl chloride, 1.0 eq) dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired β-keto ester.
Visualizations
Logical Workflow: Synthesis of a Cetirizine Analog
The following diagram illustrates a representative synthetic workflow for a Cetirizine analog, starting from a piperazine derivative and an activated acetic acid derivative, highlighting the key N-alkylation step.
Caption: Synthetic workflow for a Cetirizine analog.
Conceptual Signaling Pathway Involvement
Molecules derived from ethyl 4-pyridylacetate, such as Cetirizine, often act as antagonists at G-protein coupled receptors (GPCRs). The diagram below shows a simplified, conceptual signaling pathway for an H1 histamine receptor antagonist.
Caption: Conceptual H1 receptor antagonist pathway.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. pdf.blucher.com.br [pdf.blucher.com.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
The Versatility of Ethyl 4-Pyridylacetate Hydrochloride in Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 4-pyridylacetate hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its pyridine ring serves as a crucial pharmacophore in a variety of biologically active molecules, offering a key interaction point with numerous enzymatic and receptor targets. This document provides a detailed overview of its application in the synthesis of potent inhibitors for several important drug targets, along with experimental protocols and an exploration of the relevant signaling pathways.
Key Applications in Drug Discovery
This compound is a pivotal intermediate in the synthesis of compounds targeting a range of therapeutic areas, including oncology, inflammatory diseases, and neurological disorders. Its utility stems from the reactivity of the ethyl ester and the methylene group, allowing for diverse chemical modifications to generate extensive compound libraries for drug screening.
c-Met Kinase Inhibitors for Cancer Therapy
The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in numerous human cancers, making it a prime target for therapeutic intervention.[2] this compound serves as a scaffold for the synthesis of potent c-Met inhibitors.
Quantitative Data for Representative c-Met Inhibitors with Pyridine Moieties:
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| B26 | c-Met | - | A549 | [3] |
| 3.22 (µM) | A549 | [3] | ||
| 4.33 (µM) | HeLa | [3] | ||
| 5.82 (µM) | MCF-7 | [3] | ||
| Compound 6b | c-Met | 0.85 | - | [4] |
| Compound 20d | c-Met | 0.27 | PC-3 | [4] |
HGF/c-Met Signaling Pathway:
Caption: HGF/c-Met signaling and the point of inhibition.
Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Diseases
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP).[5] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses.[5] This makes PDE4 inhibitors attractive therapeutic agents for chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The pyridine scaffold is a common feature in many potent PDE4 inhibitors.
Quantitative Data for Representative PDE4 Inhibitors with Pyridine Moieties:
| Compound ID | Target | IC50 (nM) | Reference |
| (S)-Zl-n-91 | PDE4D2 | 12 | [6] |
| PDE4B2B | 20 | [6] | |
| LASSBio-448 | PDE4A | 700 | [7] |
| PDE4B | 1400 | [7] | |
| PDE4C | 1100 | [7] | |
| PDE4D | 4700 | [7] | |
| Compound 33 | PDE4 | 1.4 | [8] |
| Compound 34 | PDE4 | 1.0 | [8] |
cAMP Signaling Pathway and PDE4 Inhibition:
Caption: PDE4-mediated cAMP degradation and its inhibition.
Nicotinic Acetylcholine Receptor (nAChR) Ligands for Neurological Disorders
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed in the central nervous system and play a role in cognitive function, learning, and memory.[9] Modulators of nAChRs are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[10][11] The pyridine ring of ethyl 4-pyridylacetate is a key element in the design of selective nAChR ligands.
Quantitative Data for Representative nAChR Ligands with Pyridine Moieties:
| Compound ID | Target | Ki (nM) | Reference |
| VMY-2-95 (Compound 1) | α4β2 nAChR | 0.031 - 0.26 | [10][11] |
| Compound 3 | α4β2 nAChR | 0.01 | [12] |
| α3β4 nAChR | 81 | [12] | |
| Compound 4 | α4β2 nAChR | 0.56 | [12] |
| α3β4 nAChR | 265 | [12] | |
| 2-FA | α4β2 nAChR | 0.071 | [13] |
Experimental Workflow for Synthesis and Screening:
Caption: General workflow for drug discovery.
Experimental Protocols
Synthesis of Ethyl 4-Pyridylacetate from 4-Pyridylacetic Acid
This protocol describes the synthesis of the free base, ethyl 4-pyridylacetate, which can be subsequently treated with HCl to form the hydrochloride salt.
Materials:
-
4-Pyridylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Saturated aqueous sodium carbonate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of 4-pyridylacetic acid in 500 ml of anhydrous ethanol containing 75 ml of concentrated sulfuric acid is placed in a round-bottom flask.[14]
-
The mixture is refluxed for 18 hours.[14]
-
The solution is then cooled to 0°C.[14]
-
The cooled solution is neutralized by the addition of sodium hydroxide solution and saturated aqueous sodium carbonate.[14]
-
The product is extracted with ethyl acetate.[14]
-
The organic layer is concentrated in vacuo to yield ethyl 4-pyridylacetate.[14]
General Protocol for the Synthesis of Pyridine-based Amide Derivatives
This generalized protocol illustrates how ethyl 4-pyridylacetate can be used to synthesize amide derivatives, a common structural motif in kinase inhibitors.
Materials:
-
This compound
-
A primary or secondary amine
-
A suitable solvent (e.g., DMF, DMA)
-
A coupling agent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
To a solution of a desired amine in a suitable solvent, add the coupling agent and the non-nucleophilic base.
-
Stir the mixture at room temperature for 15-30 minutes to activate the amine.
-
In a separate vessel, neutralize this compound with a base to obtain the free base.
-
Add the free ethyl 4-pyridylacetate to the activated amine solution.
-
The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired amide derivative.
Note: This is a generalized protocol and the specific reaction conditions (solvent, temperature, reaction time, and purification method) will need to be optimized for each specific substrate.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application spans across the synthesis of inhibitors for various important drug targets, including c-Met, PDE4, and nAChRs. The protocols and data presented herein provide a foundational resource for researchers and scientists in the field of drug discovery and development, facilitating the design and synthesis of novel therapeutic agents.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and discovery of picomolar selective α4β2 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. air.unimi.it [air.unimi.it]
- 13. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
Application Notes and Protocols for Solid-Phase Synthesis of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis (SPS) of various pyridine-containing scaffolds. These methodologies are central to the construction of diverse chemical libraries for drug discovery and development, offering advantages in purification and automation. The protocols outlined below focus on the synthesis of imidazo[1,2-a]pyridines, thiazolo[4,5-b]pyridin-7(4H)-ones, and pyridinium bromides, all of which are privileged structures in medicinal chemistry.
Introduction to Solid-Phase Pyridine Synthesis
The pyridine motif is a cornerstone in pharmaceutical sciences, present in a multitude of approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its presence in various natural products like alkaloids and vitamins make it a desirable scaffold in drug design.[2] Solid-phase synthesis offers a streamlined approach to generate libraries of pyridine derivatives by anchoring starting materials to a solid support, carrying out sequential reactions, and finally cleaving the desired product.[3][4] This methodology simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.
Application Note: Imidazo[1,2-a]pyridines as Kinase Inhibitors
Imidazo[1,2-a]pyridines are a class of nitrogen-fused bicyclic heterocycles that have garnered significant interest as potential anticancer agents.[5] Their mechanism of action often involves the inhibition of key signaling pathways that are frequently dysregulated in cancer. Notably, certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR and STAT3/NF-κB signaling pathways, which are crucial for cell proliferation, survival, and inflammation.[5][6]
Signaling Pathways
AKT/mTOR Signaling Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Imidazo[1,2-a]pyridines can intervene in this pathway by inhibiting the phosphorylation of AKT and its downstream target mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[5]
STAT3/NF-κB Signaling Pathway: Chronic inflammation is a hallmark of cancer, and the STAT3 and NF-κB pathways are key mediators of this process. Imidazo[1,2-a]pyridines have been shown to suppress the activation of STAT3 and NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.[6]
Protocol: Solid-Phase Synthesis of Imidazo[1,2-a]pyridines
This protocol describes the synthesis of imidazo[1,2-a]pyridines on a solid support using an acid-labile Rink Amide linker.[4] The key steps involve the on-resin formation of an α-bromoketone followed by cyclization with a 2-aminopyridine derivative.
Experimental Workflow
Materials:
-
Rink Amide Resin
-
3-Iodobenzoic acid
-
TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Tributyl(1-ethoxyvinyl)tin
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Triphenylarsine (Ph₃As)
-
1,4-Dioxane
-
NBS (N-Bromosuccinimide)
-
THF (Tetrahydrofuran)
-
2-Aminopyridine derivatives
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
Procedure:
-
Resin Preparation and Coupling: Swell Rink Amide resin in DMF. Couple 3-iodobenzoic acid using TBTU and DIPEA in DMF. Monitor the reaction using a Kaiser test until completion. Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Stille Coupling: To the resin-bound iodide, add a solution of tributyl(1-ethoxyvinyl)tin, Pd₂(dba)₃, and Ph₃As in 1,4-dioxane. Heat the mixture at 50°C for 24 hours. Repeat the reaction to ensure completion. Wash the resin with DMF, water, DCM, and methanol.
-
Bromination: Suspend the resin in a THF/water (4:1) mixture and add NBS. Stir for 1 hour at room temperature. Wash the resin with THF, water, DMF, and DCM.
-
Cyclization: Add a solution of the desired 2-aminopyridine derivative in DMF to the resin. Stir at room temperature for 72 hours or heat at 50°C for 48 hours. Wash the resin with DMF, DCM, and methanol.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/DCM (e.g., 95:5 v/v) for 1-2 hours. Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by preparative HPLC to yield the desired imidazo[1,2-a]pyridine.
| Compound Class | Typical Yield Range | Purity | Reference |
| Imidazo[1,2-a]pyridines | 30-60% | >90% (after HPLC) | [4] |
Application Note: Thiazolo[4,5-b]pyridin-7(4H)-ones via Traceless Synthesis
Thiazolo[4,5-b]pyridin-7(4H)-one derivatives represent a class of heterocyclic compounds with potential applications as kinase inhibitors, for example, targeting c-KIT.[7] A traceless solid-phase synthesis strategy allows for the construction of a diverse library of these compounds, where the point of attachment to the resin leaves no residual functionality in the final product.
Protocol: Traceless Solid-Phase Synthesis of Thiazolo[4,5-b]pyridin-7(4H)-ones
This protocol details a five-step traceless synthesis on Merrifield resin.[3]
Experimental Workflow
Materials:
-
Merrifield resin
-
Potassium cyanocarbonimidodithioate
-
DMF (N,N-Dimethylformamide)
-
α-Halo ketones
-
NaH (Sodium hydride)
-
m-CPBA (meta-Chloroperoxybenzoic acid)
-
DCM (Dichloromethane)
-
Primary or secondary amines
-
TFA (Trifluoroacetic acid)
Procedure:
-
Preparation of Solid-Supported Cyanocarbonimidodithioate: Swell Merrifield resin in DMF. Add a solution of potassium cyanocarbonimidodithioate and stir at room temperature.
-
Thiazole Ring Formation: To the resin from the previous step, add a solution of an α-halo ketone in DMF and stir.
-
Cyclization: Suspend the resin in DMF and add NaH. Heat the mixture to form the thiazolo[4,5-b]pyridin-7(4H)-one scaffold on the resin.[3]
-
Oxidation: Suspend the resin in DCM and add m-CPBA to oxidize the sulfide to a sulfone.
-
Nucleophilic Substitution and Cleavage: Add a solution of the desired amine in DCM to the resin. This step displaces the sulfone and cleaves the product from the resin in a traceless manner.
-
Purification: Filter the resin and concentrate the filtrate. Purify the crude product by chromatography.
| Step | Reaction | Reagents and Conditions | Stepwise Yield | Reference |
| 1 | S-alkylation | K₂CS(CN)N, DMF, rt | ~85% | [3] |
| 2 | Thiazole formation | α-halo ketone, DMF, rt | ~87% | [3] |
| 3 | Cyclization | NaH, DMF, 80°C | ~90% | [3] |
| 4 | Oxidation | mCPBA, DCM, rt | ~82% | [3] |
| 5 | Substitution/Cleavage | Amine, DCM, rt | ~80% | [3] |
| Overall | - | - | ~27% | [3] |
Application Note: Pyridinium Bromides as B-Raf Kinase Inhibitors
Pyridinium salts are known for their diverse biological activities, including potential as anticancer agents. Some amide-based pyridinium bromides have been synthesized and evaluated as inhibitors of B-Raf kinase, a key protein in the MAPK/ERK signaling pathway.[8]
B-Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the B-Raf gene, such as the V600E mutation, can lead to constitutive activation of this pathway, promoting uncontrolled cell growth in various cancers, including melanoma.[9][10]
Protocol: Synthesis of Amide-Based Pyridinium Bromides (Solution-Phase with Solid-Phase Adaptation Considerations)
The following is a solution-phase protocol for the synthesis of pyridinium bromides, which can be adapted for solid-phase synthesis.[8]
Materials:
-
3-Aminopyridine
-
p-Toluoyl chloride
-
Anhydrous K₂CO₃
-
Acetonitrile (CH₃CN)
-
m-Xylene dibromide or other alkylating agents
-
Silica gel (for solvent-free microwave-assisted synthesis)
Solution-Phase Procedure:
-
Amide Formation: Stir 3-aminopyridine and p-toluoyl chloride in the presence of anhydrous K₂CO₃ in CH₃CN at low temperature to form 4-methyl-N-(pyridin-3-yl)benzamide.
-
Quaternization: React the resulting amide-substituted pyridine with an alkylating agent such as m-xylene dibromide in CH₃CN at room temperature or under reflux to yield the pyridinium bromide.
Solid-Phase Adaptation:
For a solid-phase approach, one of the reactants could be immobilized on a resin. For example, a resin-bound aminopyridine could be acylated, followed by quaternization and cleavage. Alternatively, a resin-bound acid chloride could be reacted with 3-aminopyridine, followed by on-resin quaternization and cleavage. The choice of resin and linker would depend on the desired cleavage conditions and the stability of the pyridinium salt.
| Synthesis Method | Reactants | Reaction Time | Yield | Reference |
| Conventional (Solution) | 4-methyl-N-(pyridin-3-yl)benzamide + m-xylene dibromide | 60 min (rt) | 88% | [8] |
| Microwave (Solvent-Free) | 4-methyl-N-(pyridin-3-yl)benzamide + m-xylene dibromide on silica | 4 min | 90% | [8] |
Conclusion
The solid-phase synthesis protocols detailed in these application notes provide robust and versatile methods for generating libraries of pyridine derivatives with significant potential in drug discovery. The ability to systematically modify the core scaffolds allows for extensive structure-activity relationship (SAR) studies, which are essential for the development of novel therapeutics targeting critical signaling pathways in diseases such as cancer. The provided workflows, protocols, and signaling pathway diagrams serve as a comprehensive resource for researchers in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Protection and Deprotection Strategies for the Pyridine Nitrogen
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of the pyridine nitrogen atom. The strategic use of protecting groups is crucial in multi-step organic synthesis to prevent unwanted side reactions and enable selective transformations at other positions of the pyridine ring or other functional groups within the molecule.
Introduction to Pyridine Nitrogen Protection
The lone pair of electrons on the pyridine nitrogen atom imparts nucleophilic and basic properties, making it susceptible to alkylation, acylation, oxidation, and protonation. These reactions can interfere with desired chemical transformations elsewhere in the molecule. Protecting the pyridine nitrogen temporarily masks its reactivity, allowing for a broader range of synthetic operations. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups.
This guide covers several common strategies for pyridine nitrogen protection, including the formation of N-oxides, N-acyl and N-sulfonyl derivatives, pyridinium salts, borane complexes, and Lewis acid adducts.
N-Oxide Protection
Formation of a pyridine N-oxide is a widely used strategy to decrease the basicity and nucleophilicity of the pyridine nitrogen. The N-oxide group can also act as a directing group for electrophilic substitution at the C2 and C4 positions.
Data Summary: N-Oxide Protection and Deprotection
| Strategy | Protection Reagent | Typical Conditions | Deprotection Reagent | Typical Conditions | Yield (%) | Ref. |
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, rt, 2-12 h | - | - | 85-95 | [1] |
| Peracetic acid | AcOH, 85°C, 1 h | - | - | >90 | [2] | |
| Hydrogen peroxide/Acetic acid | AcOH, 70-80°C, 1-3 h | - | - | High | [1] | |
| Deoxygenation | - | - | Triphenylphosphine (PPh₃) | Toluene, reflux, 2-6 h | 80-95 | [3] |
| - | - | Zinc dust/Acetic acid | AcOH, rt to 50°C, 1-4 h | 85-98 | [3] | |
| - | - | Pd/C, H₂ | MeOH or EtOH, rt, 1-5 h | 90-99 | [3] | |
| - | - | Ammonium formate/Pd/C | MeOH, rt, overnight | High | [3] |
Experimental Protocols
Protocol 2.1: Protection of Pyridine as its N-Oxide using m-CPBA
-
Dissolve the pyridine derivative (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equiv) portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.2: Deprotection of Pyridine N-oxide using Triphenylphosphine
-
Dissolve the pyridine N-oxide (1.0 equiv) in toluene in a round-bottom flask.
-
Add triphenylphosphine (PPh₃, 1.1-1.5 equiv).
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to separate the pyridine product from triphenylphosphine oxide.
Visualization
Caption: Workflow for N-Oxide Protection and Deprotection.
N-Acyl and N-Sulfonyl Protection
Acylation or sulfonylation of the pyridine nitrogen forms a pyridinium salt, which significantly reduces the ring's electron density and alters its reactivity. These groups are typically introduced using acid chlorides or anhydrides.
Data Summary: N-Acyl and N-Sulfonyl Protection and Deprotection
| Strategy | Protection Reagent | Typical Conditions | Deprotection Reagent | Typical Conditions | Yield (%) | Ref. |
| N-Acylation | Acetic anhydride | Pyridine, rt, 1-4 h | - | - | High | [4] |
| Benzoyl chloride | CH₂Cl₂, Et₃N, 0°C to rt, 1-3 h | - | - | Good | [5] | |
| Di-tert-butyl dicarbonate (Boc₂O) | CH₂Cl₂, DMAP, rt, 12 h | - | >90 | [6] | ||
| N-Deprotection (Acyl) | - | - | NaOH or KOH (aq) | MeOH or EtOH, rt to 50°C, 1-6 h | 80-95 | [5] |
| - | - | TFA or HCl | CH₂Cl₂ or Dioxane, 0°C to rt, 0.5-2 h | >90 | [7][8] | |
| N-Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine or CH₂Cl₂/Et₃N, rt, 2-12 h | - | - | Good | [9] |
| N-Deprotection (Sulfonyl) | - | - | Mg/MeOH | Reflux, 2-6 h | Moderate | [9] |
| - | - | Red-Al | Toluene, rt, 1-4 h | Moderate | [9] |
Experimental Protocols
Protocol 3.1: N-tert-Butoxycarbonyl (Boc) Protection of Pyridine
-
Dissolve the pyridine derivative (1.0 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.[10]
Protocol 3.2: Deprotection of N-Boc Pyridinium Salt with Acid
-
Dissolve the N-Boc protected pyridine (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.
-
Stir the reaction at 0 °C to room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and concentrate.[7][8]
Visualization
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pp.bme.hu [pp.bme.hu]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
Application Notes and Protocols for Catalyst Selection in Reactions with Ethyl 4-Pyridylacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-pyridylacetate hydrochloride is a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring a pyridine ring and an ester functional group, allows for a variety of chemical transformations. The selection of an appropriate catalyst is crucial for achieving high yields, selectivity, and efficiency in these reactions. These application notes provide a comprehensive overview of catalyst selection for key reactions involving this compound, including detailed experimental protocols and comparative data.
Catalytic Hydrogenation of the Pyridine Ring
The saturation of the pyridine ring in ethyl 4-pyridylacetate to yield the corresponding piperidine derivative is a common transformation in pharmaceutical synthesis. This reaction typically requires high pressure and temperature due to the aromaticity of the pyridine ring. The choice of catalyst and reaction conditions can significantly influence the reaction's success and stereoselectivity.
Catalyst Selection and Performance
Platinum and rhodium-based catalysts are often effective for the hydrogenation of pyridine rings. The support material for the catalyst can also play a significant role in its activity and selectivity.
| Catalyst | Substrate Analog | Pressure (bar) | Temperature (°C) | Solvent | Conversion | Observations |
| Pt/C | Pyridine-2-acetic ester | 80-90 | 80 | Methanol | Full | High pressure and temperature are crucial for full conversion.[2] |
| Pt/C | Pyridine-2-acetic ester | 50 | 100 | Methanol | Significant drop | Lower pressure leads to incomplete conversion even at higher temperatures.[2] |
| Rh/C | Substituted Pyridines | 30-80 | 60-80 | Methanol | Full | Effective for a range of substituted pyridines.[2] |
| PtO₂ | Asymmetrical Pyridines | 4 | N/A | N/A | N/A | Lower pressure resulted in a 1:1 mixture of cis/trans isomers.[2] |
| Pt/C | Asymmetrical Pyridines | 80 | N/A | N/A | N/A | Increased pressure improved diastereomeric ratio to 1.7:1 in favor of the cis isomer.[2] |
General Experimental Protocol for Hydrogenation
This protocol is adapted from the hydrogenation of a similar substrate, pyridine-2-acetic ester.[2]
Materials:
-
This compound
-
5% Platinum on Carbon (Pt/C)
-
Methanol
-
High-pressure autoclave (e.g., Parr shaker)
Procedure:
-
In a high-pressure autoclave, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 5% Pt/C (5-10 mol%).
-
Seal the autoclave and purge with nitrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to 80-90 bar.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Maintain these conditions for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or distillation.
Caption: General workflow for catalytic hydrogenation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of the pyridine ring.[3] Reactions such as Suzuki, Heck, and Sonogashira can be applied to modify the pyridine core of ethyl 4-pyridylacetate.
Catalyst Selection for C-4 Arylation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a versatile method for introducing aryl groups at the C-4 position of the pyridine ring. The choice of palladium catalyst and ligand is critical for achieving high yields.
| Catalyst System | Substrate Type | Base | Solvent | Yield (%) |
| Pd(OAc)₂ / PPh₃ | 2-Bromo-6-nitroaniline & 2-Pyridylboronic acid | K₂CO₃ | Toluene/Water | High |
| Pd(PPh₃)₄ | Substituted iodo-acetates & terminal alkynes | Triethylamine | DMF | Good |
| Fe₃O₄@FSM@Pd | Aryl halides | N/A | N/A | High |
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure for the palladium-catalyzed cross-coupling of a pyridine halide with a boronic acid.
Materials:
-
4-Bromo- or 4-chloropyridine derivative (e.g., a halogenated derivative of ethyl 4-pyridylacetate)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (e.g., 5:1 mixture)
Procedure:
-
To a flask, add the 4-halopyridine derivative (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
To this mixture, add palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
C-H Activation and Functionalization
Direct C-H activation is an increasingly important strategy for the functionalization of heterocycles, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
Catalyst Systems for Pyridine C-H Activation
Various transition metals, including rhodium, iridium, and nickel, have been shown to catalyze the C-H activation of pyridines. The directing group and the specific catalyst system determine the regioselectivity of the functionalization.
| Catalyst System | Reaction Type | Observations |
| [CpIrCl₂]₂ / NaOAc | C-H Activation | Effective for C-H activation of 2-phenylpyridines; regioselectivity is sensitive to steric effects.[4] |
| [CpRhCl₂]₂ / NaOAc | C-H Activation | Also effective for C-H activation, with regioselectivity being independent of the solvent.[4] |
| Ni(cod)₂ / Ligand / AlⁱBu₃ | C-H Alkenylation | A specialized nickel catalyst system allows for C-5 selective alkenylation of pyridines.[5] |
| [Rh(cod)Cl]₂ / PPh₃ | Double Hydroboration | Leads to the formation of N-Bpin-1,2,3,4-tetrahydropyridines.[6] |
General Protocol for Iridium-Catalyzed C-H Borylation
This protocol provides a general method for the iridium-catalyzed C-H borylation of pyridines, which can be a precursor for further cross-coupling reactions.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)Cl]₂ (Iridium catalyst precursor)
-
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (Ligand)
-
Solvent (e.g., THF or Cyclohexane)
Procedure:
-
In a glovebox, charge a vial with [Ir(cod)Cl]₂ (1.5 mol%) and dtbpy (1.5 mol%).
-
Add the solvent and stir for 10 minutes.
-
Add the pyridine substrate (1.0 eq) and B₂pin₂ (1.2 eq).
-
Seal the vial and heat the reaction mixture at 80-100°C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Decision tree for catalyst selection.
Reactions at the Ester Group
The ethyl ester of ethyl 4-pyridylacetate can undergo various transformations, most notably hydrolysis to the corresponding carboxylic acid.
Acid-Catalyzed Hydrolysis
The ester can be hydrolyzed to 4-pyridylacetic acid using a strong acid catalyst in the presence of water.
Catalyst:
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Protocol:
-
Dissolve this compound in an excess of water.
-
Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., NaHCO₃) to precipitate the product.
-
Filter the solid product and wash with cold water.
Enzyme-Catalyzed Hydrolysis
For milder reaction conditions, enzymatic hydrolysis can be employed. Lipases are commonly used for this transformation.
Catalyst:
-
Lipase (e.g., from Aspergillus oryzae or Rhizopus oryzae)
Protocol:
-
Prepare a suspension of the lyophilized mycelia of the chosen microorganism in a phosphate buffer (e.g., 0.1 M, pH 7.0).[7]
-
Add ethyl 4-pyridylacetate to the suspension.
-
Stir the mixture at room temperature or slightly elevated temperatures (e.g., 30-40°C).
-
Monitor the progress of the hydrolysis by HPLC.
-
Upon completion, the enzyme can be removed by filtration, and the product can be isolated from the aqueous solution.
Disclaimer: The protocols provided are general guidelines and may require optimization for specific applications. All experiments should be conducted with appropriate safety precautions.
References
- 1. Ethyl 4-pyridylacetate [myskinrecipes.com]
- 2. thalesnano.com [thalesnano.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed double hydroboration of pyridine: the origin of the chemo- and regioselectivities - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the One-Pot Synthesis of Substituted Bipyridines from Ethyl 4-Pyridylacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to access highly functionalized pyridine derivatives is a cornerstone of modern medicinal and materials chemistry. This document provides a detailed protocol for a one-pot synthesis of substituted 2,3'-bipyridines, leveraging the classic Hantzsch pyridine synthesis. This method utilizes the readily available Ethyl 4-Pyridylacetate hydrochloride as a key building block, reacting it with an α,β-unsaturated aldehyde and an ammonia source to construct a new pyridine ring, thereby forming a bipyridine system.
The Hantzsch reaction is a multi-component reaction known for its simplicity and efficiency in creating substituted dihydropyridines, which can then be oxidized to the corresponding pyridines in the same pot.[1][2][3][4] This approach offers a convergent and atom-economical pathway to novel bipyridine structures, which are of significant interest in drug discovery and catalysis.
Reaction Principle
The core of this synthetic strategy is the Hantzsch condensation. The reaction involves the condensation of a β-ketoester (Ethyl 4-Pyridylacetate), an aldehyde, and a source of ammonia. The initial product is a 1,4-dihydropyridine derivative, which is subsequently aromatized to the final substituted pyridine. The overall transformation can be considered a [3+2+1] cycloaddition in terms of the fragments that form the new pyridine ring.
The mechanism involves the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester equivalent. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. An in-situ oxidation step then leads to the final aromatic bipyridine product.
Experimental Protocols
Materials and Equipment
-
This compound
-
Various α,β-unsaturated aldehydes (e.g., crotonaldehyde, cinnamaldehyde)
-
Ammonium acetate
-
Oxidizing agent (e.g., iodine, manganese dioxide)
-
Anhydrous ethanol
-
Triethylamine
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup (silica gel)
General One-Pot Procedure for the Synthesis of Substituted 2,3'-Bipyridines
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Neutralization: Add anhydrous ethanol to the flask, followed by triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free base of Ethyl 4-Pyridylacetate. Stir the mixture for 10 minutes at room temperature.
-
Addition of Reagents: To the resulting solution, add the desired α,β-unsaturated aldehyde (1.0 eq) and ammonium acetate (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
In-situ Oxidation: After the initial condensation is complete (as indicated by TLC), add the oxidizing agent (e.g., iodine, 1.2 eq) to the reaction mixture and continue to reflux for an additional 2-4 hours, or until the aromatization is complete.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate (if iodine was used as the oxidant) to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted 2,3'-bipyridine.
Quantitative Data Summary
The following table summarizes the expected yields for a range of substituted 2,3'-bipyridines synthesized using the described one-pot protocol. The data is based on typical yields observed in Hantzsch pyridine syntheses.
| Entry | α,β-Unsaturated Aldehyde | R¹ | R² | Product | Expected Yield (%) |
| 1 | Crotonaldehyde | H | CH₃ | 5-Ethoxycarbonyl-6-methyl-4-(pyridin-4-yl)-2,3'-bipyridine | 65-75 |
| 2 | Cinnamaldehyde | H | Ph | 5-Ethoxycarbonyl-6-phenyl-4-(pyridin-4-yl)-2,3'-bipyridine | 70-80 |
| 3 | 3-(4-Methoxyphenyl)acrolein | H | 4-MeO-Ph | 5-Ethoxycarbonyl-6-(4-methoxyphenyl)-4-(pyridin-4-yl)-2,3'-bipyridine | 70-80 |
| 4 | 3-(4-Nitrophenyl)acrolein | H | 4-NO₂-Ph | 5-Ethoxycarbonyl-6-(4-nitrophenyl)-4-(pyridin-4-yl)-2,3'-bipyridine | 60-70 |
| 5 | 3-(Furan-2-yl)acrolein | H | 2-Furyl | 5-Ethoxycarbonyl-6-(furan-2-yl)-4-(pyridin-4-yl)-2,3'-bipyridine | 65-75 |
Visualization of the Experimental Workflow
Caption: A schematic workflow for the one-pot synthesis of substituted bipyridines.
Signaling Pathway of the Hantzsch Reaction
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of pyridine derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and cleaner reaction profiles, aligning with the principles of green chemistry. The pyridine scaffold is a ubiquitous motif in pharmaceuticals and bioactive molecules, making efficient synthetic access to its derivatives a critical aspect of drug discovery and development.
Introduction to Microwave-Assisted Pyridine Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of many organic reactions.[1][2] In the context of pyridine synthesis, this translates to shorter reaction times, often from hours to minutes, and frequently results in higher yields and purity of the final products.[3] Multi-component reactions (MCRs), which are atom-economical and efficient, are particularly well-suited for microwave assistance. This combination allows for the rapid generation of diverse libraries of substituted pyridines for biological screening.
Key Synthetic Methodologies
This document focuses on three prominent multi-component reactions for pyridine synthesis that have been successfully adapted to microwave conditions:
-
Hantzsch Dihydropyridine Synthesis and Subsequent Aromatization: A classic and versatile method for the synthesis of 1,4-dihydropyridines, which are important precursors to pyridines and possess significant biological activities themselves.[4][5]
-
Bohlmann-Rahtz Pyridine Synthesis: A powerful method for the regioselective synthesis of tri- and tetrasubstituted pyridines from enamines and alkynyl ketones.[1][6]
-
Guareschi-Thorpe Condensation: A method for synthesizing 2-pyridones, which are important intermediates and bioactive molecules. While direct microwave-assisted protocols are less commonly reported, the principles of microwave heating can be applied to accelerate this condensation.[7][8]
Data Presentation: Comparison of Microwave-Assisted vs. Conventional Synthesis
The following tables summarize the quantitative data from various studies, highlighting the advantages of microwave-assisted synthesis.
Table 1: Hantzsch Dihydropyridine Synthesis
| Entry | Aldehyde | Solvent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethanol/Water | Microwave | 140 | 10 min | 95 | [9] |
| 2 | Propionaldehyde | Ethanol/Water | Microwave | 140 | 10 min | 92 | [9] |
| 3 | Aromatic Aldehydes | Solvent-Free | Microwave | Not Specified | 3-8 min | 81-97 | [5] |
| 4 | 4-Aryl Aldehydes | Ethanol | Conventional | Reflux | 12 h | 15-52 | [4] |
Table 2: Bohlmann-Rahtz Pyridine Synthesis
| Entry | Alkynone | Solvent | Catalyst | Method | Temperature (°C) | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 1-Phenylprop-2-yn-1-one | DMSO | None | Microwave | 170 | 20 min | 98 |[1][6] | | 2 | Phenylbutynone | DMSO | None | Microwave | 170 | 20 min | Low |[6] | | 3 | Various Alkynyl Ketones | Toluene/Acetic Acid | Acetic Acid | Microwave | Not Specified | Not Specified | Good to Excellent |[10] | | 4 | 1-Phenylprop-2-yn-1-one | DMSO | None | Conventional | 170 | 20 min | Lower than MW |[1] |
Table 3: One-Pot, Four-Component Pyridine Synthesis
| Entry | Acetophenone Derivative | Method | Time | Yield (%) | Reference |
| 1 | Acetophenone | Microwave | 2-7 min | 82-94 | [3] |
| 2 | Acetophenone | Conventional | 6-9 h | 71-88 | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines
This protocol is a general procedure based on the work of Zeynizadeh et al. for a solvent- and catalyst-free synthesis.[5]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Microwave reactor vial (10 mL)
-
Stir bar
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), dimedone (2 mmol), and ammonium acetate (1.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power (e.g., 300 W) for 3-8 minutes. The reaction progress can be monitored by TLC.
-
After completion of the reaction, allow the vial to cool to room temperature.
-
Add ethanol (5 mL) to the reaction mixture and stir for 5 minutes.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure acridine-1,8-dione derivative.
Protocol 2: Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis
This one-pot procedure is adapted from the work of Bagley et al.[1][6]
Materials:
-
Ethyl β-aminocrotonate (2.0 mmol)
-
1-Phenylprop-2-yn-1-one (1.0 mmol)
-
Dimethyl sulfoxide (DMSO, 3.0 mL)
-
Microwave reactor vial (10 mL) with pressure rating
-
Stir bar
Procedure:
-
In a 10 mL pressure-rated microwave reactor vial, dissolve ethyl β-aminocrotonate (2.0 mmol) and 1-phenylprop-2-yn-1-one (1.0 mmol) in DMSO (3.0 mL).
-
Add a magnetic stir bar and seal the vial.
-
Place the vial in a single-mode microwave synthesizer.
-
Irradiate the reaction mixture at 170 °C for 20 minutes. The initial power can be set to 150 W.
-
After the irradiation is complete, cool the reaction vial to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired trisubstituted pyridine.
Protocol 3: Green Synthesis of Polysubstituted Pyridines via a One-Pot, Four-Component Reaction
This protocol is based on a green chemistry approach for the synthesis of novel pyridines with potential anti-inflammatory activity.[3]
Materials:
-
p-Formylphenyl-4-toluenesulfonate (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Acetophenone derivative (1 mmol)
-
Ammonium acetate (2 mmol)
-
Ethanol
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine p-formylphenyl-4-toluenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), the acetophenone derivative (1 mmol), and ammonium acetate (2 mmol) in ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 2-7 minutes.
-
After cooling, the product often precipitates from the solution.
-
Collect the solid product by filtration and wash with cold ethanol to obtain the pure pyridine derivative.
Mandatory Visualizations
Applications in Drug Discovery
Pyridine derivatives synthesized via microwave-assisted methods have shown a wide range of biological activities, making them attractive scaffolds for drug development. For instance, certain novel pyridine derivatives have demonstrated promising in vitro anti-inflammatory activity.[3] The rapid nature of microwave synthesis allows for the efficient generation of compound libraries for high-throughput screening against various biological targets, accelerating the hit-to-lead optimization process in drug discovery pipelines. The synthesis of fused heterocyclic systems, such as pyrido[4,3-d]pyrimidines, which have potential antitumor activities, can also be facilitated by microwave promotion.[11]
References
- 1. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youngin.com [youngin.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 9. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in reactions with Ethyl 4-Pyridylacetate hydrochloride
Technical Support Center: Ethyl 4-Pyridylacetate Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting guidance for common reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of Ethyl 4-Pyridylacetate and its hydrochloride salt?
Ethyl 4-Pyridylacetate is a colorless liquid with a fruity odor, often used as a flavoring agent and as an intermediate in the synthesis of pharmaceuticals.[1] Its hydrochloride salt is a solid, which is often the commercially available form due to its increased stability. Key properties are summarized below.
Table 1: Physicochemical Properties
| Property | Ethyl 4-Pyridylacetate | This compound |
| CAS Number | 54401-85-3 | 102879-50-5[2] |
| Molecular Formula | C₉H₁₁NO₂[3] | C₉H₁₂ClNO₂[2] |
| Molecular Weight | 165.19 g/mol [3] | 201.65 g/mol [2] |
| Appearance | Colorless Liquid[1] | Solid |
| Solubility | Soluble in organic solvents, sparingly soluble in water.[1] | Likely more soluble in polar solvents like water and alcohols. |
Q2: How should this compound be stored?
For long-term stability, it is recommended to store the compound at -20°C.[4] Before use, it is advisable to centrifuge the vial to ensure maximum recovery of the product.[4]
Q3: How do I convert the hydrochloride salt to the free base for a reaction?
To use Ethyl 4-Pyridylacetate in reactions that are sensitive to acid or require the free pyridine nitrogen to be nucleophilic, you must first neutralize the hydrochloride salt. This can typically be achieved by:
-
Dissolving the salt in a suitable solvent.
-
Adding a base (e.g., sodium bicarbonate, sodium carbonate, or triethylamine) to neutralize the HCl.
-
Extracting the free base into an organic solvent. For example, after neutralization, extraction with ethyl acetate can yield the desired product upon concentration.[5]
Troubleshooting Guides for Common Reactions
General Issues
Q1: My reaction is not proceeding or is extremely slow. What are the common causes?
Several factors can inhibit reactions involving pyridinium salts or their precursors:
-
Insufficient Basicity: If you are attempting to deprotonate the active methylene group (the CH₂ next to the ester), the chosen base may be too weak, especially with the electron-withdrawing effect of the protonated pyridine ring. A stronger base or prior neutralization of the hydrochloride salt may be necessary.
-
Steric Hindrance: The pyridine ring and ethyl acetate group can create steric hindrance, slowing down the approach of other reactants. Increasing the reaction temperature may help overcome this.
-
Reduced Nucleophilicity: The protonated nitrogen in the hydrochloride salt acts as a strong electron-withdrawing group, which significantly reduces the nucleophilicity of the pyridine nitrogen for reactions like N-alkylation.[6][7] The salt must be neutralized to the free base before such reactions.
Q2: I am observing a complex mixture of products. How can I improve selectivity?
Side product formation is a common challenge.[8] To improve selectivity:
-
Modify Reaction Conditions: Experiment with different solvents and bases. The choice of solvent can influence the stability of intermediates and transition states.[8]
-
Control Temperature: Running the reaction at a lower temperature can sometimes favor the formation of the thermodynamically more stable product and reduce side reactions.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. Column chromatography with a suitable eluent system is a common method.[9]
Reaction-Specific Troubleshooting
Q1: Knoevenagel Condensation: My reaction with an aldehyde/ketone is giving a low yield. How can I optimize it?
The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, catalyzed by a weak base.[10][11]
-
Ensure Active Methylene Group is Available: The hydrochloride salt must be neutralized. The acidic proton on the pyridine nitrogen makes the methylene protons less acidic and harder to remove. Use a base like piperidine, triethylamine, or potassium carbonate to generate the enolate in situ.[8][10]
-
Catalyst Choice: While typically base-catalyzed, some Knoevenagel condensations can proceed without a catalyst in a water:ethanol mixture, which is an environmentally friendly approach.[12]
-
Water Removal: The reaction produces water, which can make it reversible. Removing water as it forms, for example by azeotropic distillation or the addition of molecular sieves, can shift the equilibrium toward the product.[11]
Q2: N-Alkylation: I'm struggling to alkylate the pyridine nitrogen. What can I do?
N-alkylation of pyridines with electron-withdrawing groups can be challenging.[6] The ester group on Ethyl 4-Pyridylacetate deactivates the ring, making the nitrogen less nucleophilic.
-
Use a More Reactive Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[7] Using a more reactive agent like an alkyl iodide or triflate can improve yields. Catalytic amounts of sodium iodide (NaI) can help activate alkyl bromides or chlorides.[6]
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), DMF, or acetone are generally effective as they can stabilize the resulting pyridinium salt.[7][8]
-
Increase Temperature: Heating the reaction, sometimes to reflux, is often necessary to drive the alkylation to completion.[6][7]
Table 2: General Conditions for N-Alkylation of Pyridines
| Parameter | Recommendation | Rationale |
| Alkylating Agent | R-I > R-Br > R-Cl | Increased reactivity down the group.[7] |
| Solvent | Acetonitrile, Acetone, DMF | Polar aprotic solvents stabilize the charged product.[7] |
| Base (if starting from HCl salt) | K₂CO₃, Et₃N | Neutralizes the HCl to form the free, nucleophilic pyridine.[8] |
| Temperature | Room Temp to Reflux | Overcomes activation energy, especially for less reactive systems.[6] |
Q3: Ester Hydrolysis: The workup to isolate the 4-Pyridylacetic acid is problematic. What is a good procedure?
Hydrolyzing the ester to the carboxylic acid is often done under acidic or basic conditions. Isolating the final product can be tricky due to its high polarity and solubility in water.[13]
-
Acid Hydrolysis: Refluxing with an acid like HCl will yield the carboxylic acid hydrochloride salt.[14] The challenge is isolating this water-soluble product. One approach is to remove the water under reduced pressure, possibly using an azeotrope with ethanol or toluene to drive off the last traces of water.[13][15]
-
Basic Hydrolysis (Saponification): Using a base like LiOH or NaOH will produce the carboxylate salt.[13] To isolate the product, you must carefully neutralize the reaction mixture to the isoelectric point of the amino acid, at which it has minimum solubility and may precipitate.
-
Extraction: After neutralization, you may be able to extract the product into an organic solvent like chloroform or ethyl acetate, though this can be difficult.[13] Salting out the aqueous layer by saturating it with a salt like NaCl can sometimes improve extraction efficiency.[13]
Experimental Protocols
Protocol 1: General Procedure for Neutralization of this compound
-
Dissolve this compound (1.0 eq) in water or a suitable organic solvent.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate with stirring until the pH is neutral or slightly basic (pH 7-8).[5]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.[5][16]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base, Ethyl 4-Pyridylacetate.[9][16]
Protocol 2: Representative Knoevenagel Condensation
This protocol is a general representation and may require optimization.
-
To a solution of Ethyl 4-Pyridylacetate (1.0 eq, free base) and an aldehyde or ketone (1.0 eq) in a solvent like ethanol or toluene, add a catalytic amount of a weak base such as piperidine or triethylamine (0.1 eq).[10]
-
Heat the reaction mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water produced during the reaction.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired α,β-unsaturated product.[9]
Protocol 3: N-Alkylation to form a Quaternary Pyridinium Salt
This protocol is adapted from general methods for pyridine alkylation.[7][8]
-
Dissolve Ethyl 4-Pyridylacetate (1.0 eq, free base) in a polar aprotic solvent such as acetonitrile or acetone.
-
Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq).
-
Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the alkylating agent. Monitor the reaction by TLC.
-
If a precipitate forms, this is likely the desired pyridinium salt. The product can be isolated by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.[8]
-
If no precipitate forms, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Ethyl pyridine-4-acetate | C9H11NO2 | CID 736321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. prepchem.com [prepchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. bcc.bas.bg [bcc.bas.bg]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 4-Pyridylacetate Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-Pyridylacetate hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during this chemical transformation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, focusing on byproduct formation and offering potential solutions.
Issue 1: Low Yield of this compound
Question: My reaction has a consistently low yield of the desired product. What are the potential causes and how can I improve it?
Answer: Low yields in the Fischer esterification of 4-pyridylacetic acid are often attributed to several factors, primarily related to side reactions and reaction equilibrium.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Actions |
| Decarboxylation of Starting Material | 4-Pyridylacetic acid is susceptible to decarboxylation, especially at elevated temperatures in an acidic medium, to form 4-picoline.[1] This reaction consumes the starting material, directly reducing the yield of the desired ester. | - Control Reaction Temperature: Maintain the reflux temperature of ethanol (approx. 78°C) without excessive heating. Avoid localized overheating. - Minimize Reaction Time: Monitor the reaction progress (e.g., by TLC) and stop the reaction once the starting material is consumed to a reasonable extent. Prolonged reaction times can favor decarboxylation. |
| Incomplete Esterification (Equilibrium) | The Fischer esterification is a reversible reaction.[2] The water formed as a byproduct can hydrolyze the ester back to the carboxylic acid, leading to an equilibrium mixture with a significant amount of unreacted starting material. | - Use Excess Ethanol: Employing a large excess of ethanol can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[1][2] - Remove Water: While technically challenging in this specific setup, using a drying agent or a Dean-Stark apparatus (if the solvent system allows) can remove water as it is formed, driving the reaction to completion.[3] For this synthesis, ensuring anhydrous conditions from the start is crucial. |
| Hydrolysis During Workup | The ester product can be hydrolyzed back to the carboxylic acid if exposed to aqueous acidic or basic conditions for extended periods during the workup procedure. | - Perform Workup Efficiently: Minimize the time the product is in contact with aqueous layers. - Control pH during Neutralization: Carefully neutralize the reaction mixture with a base (e.g., sodium carbonate solution) and avoid strongly acidic or basic conditions for prolonged durations. |
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
Answer: The primary impurities in this synthesis are typically byproducts from side reactions involving the starting material and the solvent.
Common Impurities and Mitigation Strategies:
| Impurity | Formation Pathway | Identification | Mitigation & Removal |
| 4-Picoline (4-Methylpyridine) | Decarboxylation of 4-pyridylacetic acid. | Can be detected by GC-MS and NMR spectroscopy. | - Minimize formation: Follow the recommendations for controlling temperature and reaction time as described for low yield issues. - Removal: 4-Picoline is more volatile than the product. It can be removed during the solvent evaporation step under reduced pressure or by careful fractional distillation. |
| 4-Pyridylacetic Acid | Incomplete reaction or hydrolysis of the ester product. | Can be detected by TLC (will have a different Rf value than the ester) and NMR spectroscopy. | - Minimize formation: Drive the esterification to completion by using excess ethanol and ensuring anhydrous conditions. - Removal: Can be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup. The carboxylic acid will be deprotonated and move into the aqueous layer. |
| Diethyl Ether | Acid-catalyzed dehydration of ethanol, especially at temperatures around 140°C. While the reflux temperature of ethanol is lower, this can still occur to some extent. | A highly volatile and flammable liquid with a characteristic odor. Can be detected by GC-MS. | - Minimize formation: Maintain a controlled reflux temperature and avoid overheating. - Removal: Diethyl ether is highly volatile and is typically removed along with the ethanol solvent during evaporation under reduced pressure. |
| Polymeric Materials | Under strongly acidic conditions, though less common for this specific molecule, polymerization or oligomerization can occur. | May appear as a non-volatile, tar-like residue. | - Minimize formation: Avoid excessively high temperatures or prolonged reaction times. - Removal: These are typically non-volatile and can be separated from the desired product by distillation or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of this compound?
A1: The synthesis proceeds via a Fischer-Speier esterification. The carboxylic acid (4-pyridylacetic acid) is reacted with an excess of alcohol (ethanol) in the presence of a strong acid catalyst (concentrated sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol. Subsequent dehydration yields the ester. The hydrochloride salt is then typically formed by introducing HCl.
Q2: Why is concentrated sulfuric acid used as a catalyst?
A2: Concentrated sulfuric acid serves two main purposes in this reaction. Firstly, it acts as a catalyst by protonating the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. Secondly, it acts as a dehydrating agent, sequestering the water produced during the reaction, which helps to shift the equilibrium towards the formation of the ester product.[3]
Q3: Can I use a different acid catalyst?
A3: Other strong acids like p-toluenesulfonic acid can also be used. The choice of catalyst can influence reaction time and workup procedures.
Q4: My reaction mixture turned dark brown/black. Is this normal?
A4: Some darkening of the reaction mixture is common in reactions involving concentrated sulfuric acid and organic materials at elevated temperatures. This is often due to minor decomposition or side reactions. However, excessive charring may indicate that the reaction temperature is too high, which can lead to increased byproduct formation and lower yields.
Q5: How can I effectively purify the final product?
A5: Purification of this compound typically involves the following steps after the reaction is complete:
-
Neutralization: The excess sulfuric acid is carefully neutralized with a base, such as sodium carbonate or sodium bicarbonate solution.
-
Extraction: The ester is extracted from the aqueous mixture using an organic solvent like ethyl acetate.
-
Washing: The organic layer is washed with brine to remove residual water and water-soluble impurities.
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Distillation or Crystallization: The crude ester can be further purified by vacuum distillation. To obtain the hydrochloride salt, the purified ester is typically dissolved in a suitable solvent and treated with a solution of hydrogen chloride. The salt then precipitates and can be collected by filtration.
Experimental Protocols
Synthesis of Ethyl 4-Pyridylacetate
This protocol is adapted from a standard Fischer esterification procedure.[4]
Materials:
-
4-Pyridylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Saturated aqueous sodium carbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-pyridylacetic acid in a generous excess of anhydrous ethanol (e.g., for every 1 mole of acid, use at least 10-20 moles of ethanol).
-
Carefully and slowly add concentrated sulfuric acid to the solution while stirring. The addition is exothermic.
-
Heat the mixture to a gentle reflux and maintain for several hours (e.g., 18 hours, though reaction progress should be monitored).
-
After the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Slowly neutralize the cooled solution with a sodium hydroxide solution and then with a saturated aqueous sodium carbonate solution until the pH is neutral to slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-pyridylacetate.
-
The crude product can be further purified by vacuum distillation.
Visualizations
Reaction Pathway and Potential Byproducts
The following diagram illustrates the main reaction pathway for the synthesis of ethyl 4-pyridylacetate and the formation of key byproducts.
Caption: Main reaction and side reactions in ethyl 4-pyridylacetate synthesis.
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for troubleshooting low yields in the synthesis.
Caption: A workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of Ethyl 4-Pyridylacetate Hydrochloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Ethyl 4-Pyridylacetate hydrochloride and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Oily Product Instead of Solid Hydrochloride Salt
Symptom: After synthesis and work-up, the final product is a viscous oil or a sticky solid, not a crystalline powder.
Possible Causes and Solutions:
-
Residual Water: Pyridinium salts are often hygroscopic and can retain water, preventing crystallization.
-
Solution: Triturate the oily product with a non-polar solvent like diethyl ether. Stirring the mixture with a glass rod can induce solidification. The solid can then be collected by filtration.
-
-
Impurities: The presence of unreacted starting materials or byproducts can inhibit crystallization.
-
Solution: Further purify the crude product using column chromatography before attempting to form the hydrochloride salt.
-
Issue 2: Poor Separation or Peak Tailing in HPLC Analysis
Symptom: Chromatograms from HPLC analysis show broad, asymmetric (tailing) peaks or poor resolution between the desired product and impurities.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: The basic nitrogen of the pyridine ring can interact with acidic silanol groups on the surface of standard silica-based C18 columns, leading to peak tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) protonates the silanol groups, minimizing these secondary interactions.[2][3]
-
Solution 2: Use a "Deactivated" Column: Employ a column with end-capping or a polar-embedded stationary phase to shield the silanol groups.[2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute the sample and re-inject. If peak shape improves, column overload was the issue.
-
-
Inappropriate Mobile Phase: The mobile phase may not be optimized for the separation.
-
Solution: Systematically vary the mobile phase composition (e.g., the ratio of acetonitrile to water) and the buffer concentration to improve resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities often arise from the starting materials and side reactions. Based on a typical synthesis involving the esterification of 4-pyridylacetic acid with ethanol, potential impurities include:
-
Unreacted 4-pyridylacetic acid
-
Residual ethanol
-
Salts formed during neutralization steps (e.g., sodium sulfate).[4]
Q2: How can I remove the free base (Ethyl 4-Pyridylacetate) from its hydrochloride salt?
A2: If your product contains the free base, you can perform an acid-base extraction. Dissolve the mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous HCl solution. The hydrochloride salt will move to the aqueous layer, while any non-basic organic impurities remain in the organic layer. The aqueous layer can then be carefully evaporated to recover the purified salt.
Q3: What is a good starting point for a recrystallization solvent system for this compound?
A3: For pyridinium salts, a common strategy is to use a polar solvent in which the salt is soluble at high temperatures and a less polar anti-solvent to induce crystallization upon cooling. A good starting point would be a mixture of ethanol (as the primary solvent) and diethyl ether or ethyl acetate (as the anti-solvent).[5]
Q4: My this compound is discolored. How can I remove the color?
A4: Discoloration is often due to minor impurities. Recrystallization is a good method to remove colored impurities. If that fails, treatment with a small amount of activated carbon during the recrystallization process can be effective.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity | Typical Recovery | Key Advantages | Common Challenges |
| Recrystallization | >99% | 70-90% | High purity, scalable | Finding a suitable solvent system can be time-consuming. |
| Flash Column Chromatography | 95-99% | 80-95% | Good for removing a wide range of impurities. | Can be time-consuming, requires solvent usage. |
| Preparative HPLC | >99.5% | 60-80% | Highest purity achievable. | Lower recovery, limited scalability. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) when hot and cold. A good solvent will dissolve the compound when hot but not when cold. A good anti-solvent will be one in which the compound is insoluble.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add diethyl ether (anti-solvent) to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Flash Column Chromatography Purification
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and recovery.[6]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting guide for HPLC peak tailing.
References
How to improve yield in pyridine synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyridine synthesis reactions for improved yields.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during common pyridine synthesis reactions in a question-and-answer format.
Hantzsch Pyridine Synthesis
Q1: My Hantzsch reaction yield is very low, or I'm not getting any product. What are the likely causes?
A1: Low or no yield in a Hantzsch synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Reagent Quality:
-
Aldehyde: Ensure the aldehyde is pure and free of carboxylic acid impurities, which can form from air oxidation.
-
β-Ketoester: Verify the purity of the β-ketoester.
-
Ammonia Source: Use a high-purity source of ammonia, such as ammonium acetate. Moisture can negatively impact the reaction.
-
-
Reaction Conditions:
-
Temperature: Classical Hantzsch synthesis often requires elevated temperatures. However, prolonged heating can lead to the decomposition of the dihydropyridine intermediate.[1] Consider optimizing the temperature.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[2]
-
Solvent: While ethanol and acetic acid are traditional solvents, they may not be optimal for all substrates.[1]
-
-
Side Reactions: The formation of byproducts, such as over-oxidized pyridine or Michael adducts, can reduce the yield of the desired 1,4-dihydropyridine.[1]
Q2: My Hantzsch reaction is not going to completion, and I have a significant amount of starting material left. What can I do to improve the conversion?
A2: Incomplete conversion is often related to reaction kinetics and conditions. To drive the reaction forward, consider the following:
-
Catalysis: The use of a catalyst can significantly accelerate the reaction. A wide range of catalysts have been shown to be effective, including:
-
Brønsted acids: p-toluenesulfonic acid (PTSA)[3]
-
Lewis acids: Yb(OTf)₃
-
Organocatalysts
-
-
Microwave or Ultrasound Irradiation: These energy sources can dramatically reduce reaction times and improve yields compared to conventional heating.[1][3]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. For instance, conducting the reaction in aqueous micelles has been shown to give high yields.[1]
-
Reactant Concentration: Operating at a higher concentration or even under solvent-free conditions can sometimes improve reaction rates and yields.[1]
Q3: I am observing the formation of the dihydropyridine intermediate, but the subsequent oxidation to pyridine is inefficient. How can I improve the aromatization step?
A3: The final aromatization step is crucial for obtaining the pyridine product. While classical oxidants like nitric acid are used, they can lead to side products.[3] Consider these milder and more efficient oxidizing agents for a one-pot synthesis with direct aromatization:
-
Ferric chloride (FeCl₃)
-
Manganese dioxide (MnO₂)
-
Potassium permanganate (KMnO₄) in water[3]
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted aerial oxidation of the dihydropyridine intermediate.[1]
Bohlmann-Rahtz Pyridine Synthesis
Q1: The traditional two-step Bohlmann-Rahtz synthesis is cumbersome due to the isolation of the aminodiene intermediate and the high temperatures required for cyclodehydration. How can I simplify this process and improve the yield?
A1: Several modifications to the classical Bohlmann-Rahtz synthesis have been developed to address these issues, enabling a more efficient one-pot procedure.
-
Acid Catalysis: The use of a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., ytterbium(III) triflate, zinc(II) bromide) can catalyze both the initial Michael addition and the subsequent cyclodehydration, allowing the reaction to proceed at a lower temperature without the need to isolate the intermediate.[4][5]
-
One-Pot, Three-Component Reaction: Instead of pre-forming the enamine, you can generate it in situ from a 1,3-dicarbonyl compound and ammonium acetate. This creates a one-pot, three-component reaction with an alkynone, which often results in good yields of polysubstituted pyridines.[6]
-
Solvent Selection: While toluene is commonly used with acid catalysis, protic solvents like ethanol can also be effective and may be beneficial for certain substrates.[5]
Q2: I am experiencing low yields in my one-pot Bohlmann-Rahtz reaction. What are the key parameters to optimize?
A2: For a one-pot Bohlmann-Rahtz synthesis, consider optimizing the following:
-
Catalyst: If using a Lewis acid catalyst, screen different options and optimize the catalyst loading. For acid-sensitive substrates, a milder catalyst like Amberlyst-15 ion exchange resin may be a better choice.[4][5]
-
Temperature: Even in the catalyzed one-pot reaction, temperature is a critical parameter. A systematic screening of temperatures can help identify the optimal conditions for your specific substrates.
-
Solvent: The choice of solvent can significantly impact the reaction. Toluene is often used with Lewis acid catalysts, while ethanol can be advantageous in acid-free, three-component systems.[5]
-
Reactant Purity: Ensure that the enamine (or its precursors) and the ethynylketone are of high purity.
Kröhnke Pyridine Synthesis
Q1: My Kröhnke pyridine synthesis is giving a low yield. What are the common culprits?
A1: Low yields in the Kröhnke synthesis can often be traced back to the quality of the starting materials or suboptimal reaction conditions.[7][8]
-
Reagent Purity:
-
α-Pyridinium methyl ketone salt: This reactant should be completely dry, as moisture can interfere with the reaction.[7]
-
α,β-Unsaturated carbonyl compound: Ensure this starting material is pure and free from polymers, which can form upon storage.[7]
-
Ammonium Acetate: Use a high-purity grade of ammonium acetate, as it serves as the nitrogen source for the pyridine ring.[7]
-
-
Reaction Conditions:
-
Temperature: The reaction is typically run at elevated temperatures (80-140°C). Insufficient heat can lead to an incomplete reaction, while excessive heat can cause decomposition of the reactants or product.[7][8]
-
Solvent: Glacial acetic acid is a common and effective solvent as it also acts as a catalyst. Methanol and ethanol are also frequently used. For some substrates, solvent-free conditions can be highly effective.[7][9]
-
Q2: I am observing the formation of multiple side products in my Kröhnke synthesis. How can I improve the reaction's selectivity?
A2: Side product formation is a common cause of reduced yields. Here are some strategies to improve selectivity:
-
Control Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of one reactant can sometimes favor the formation of side products.
-
Temperature Optimization: Maintaining the optimal reaction temperature is crucial. A lower temperature, even if it requires a longer reaction time, can often improve selectivity and minimize the formation of degradation products.[7]
-
Minimize Self-Condensation: The α,β-unsaturated carbonyl compound can undergo self-condensation, especially at higher temperatures. Controlled addition of reagents and temperature optimization can help minimize this side reaction.[8]
Data Presentation
Table 1: Hantzsch Pyridine Synthesis - Effect of Catalyst and Conditions on Yield
| Entry | Aldehyde | β-Dicarbonyl | Nitrogen Source | Catalyst/Conditions | Solvent | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | p-Toluenesulfonic acid (PTSA), ultrasonic irradiation | Aqueous micellar solution | 96 |
| 2 | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Microwave irradiation (120°C, 2-7 min) | Ethanol | 82-94 |
| 3 | 5-Bromothiophene-2-carboxaldehyde | Various 1,3-diones | NH₄OAc | Ceric ammonium nitrate (CAN), room temp. | Solvent-free | Good to excellent |
| 4 | Benzaldehyde | Ethyl acetoacetate | (NH₄)₂CO₃ | None, sealed vessel with water steam (70-75°C) | Water | Excellent |
Table 2: Bohlmann-Rahtz Pyridine Synthesis - Comparison of Catalysts in a One-Pot Procedure
| Entry | Enamine Precursor | Alkynone | Catalyst (mol%) | Solvent | Temperature | Yield (%) |
| 1 | Ethyl β-aminocrotonate | Phenylpropynone | Acetic Acid | Toluene | Reflux | Good |
| 2 | Ethyl β-aminocrotonate | 4-(Trimethylsilyl)but-3-yn-2-one | Ytterbium(III) triflate (15-20) | Toluene | Reflux | High |
| 3 | Ethyl β-aminocrotonate | 4-(Trimethylsilyl)but-3-yn-2-one | Zinc(II) bromide (15) | Toluene | Reflux | 90 |
| 4 | Ethyl β-aminocrotonate | Phenylpropynone | Amberlyst 15 ion exchange resin | Toluene | 50°C | Good |
Table 3: Kröhnke Pyridine Synthesis - Yields of 2,4,6-Triarylpyridines under Solvent-Free Conditions[8]
| Entry | Ar | Ar' | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 92 |
| 2 | 4-CH₃C₆H₄ | C₆H₅ | 95 |
| 3 | 4-CH₃OC₆H₄ | C₆H₅ | 94 |
| 4 | 4-ClC₆H₄ | C₆H₅ | 90 |
Experimental Protocols
High-Yield Microwave-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines[1]
This protocol describes a rapid and high-yielding synthesis of 1,4-dihydropyridines using microwave irradiation.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (3 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
One-Pot Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis[4]
This protocol details a one-step synthesis of tetrasubstituted pyridines using a Lewis acid catalyst.
Materials:
-
Enamine (e.g., ethyl β-aminocrotonate, ~1 mmol, 1 equiv.)
-
Alkynone (1.2 equiv.)
-
Ytterbium(III) triflate (15-20 mol%)
-
Toluene (6 mL)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the enamine, alkynone, and ytterbium(III) triflate in toluene.
-
Heat the solution at reflux for 16 hours.
-
Allow the mixture to cool to room temperature and add water.
-
Heat the mixture at reflux for an additional 20 minutes.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and evaporate the solvent in vacuo to yield the pyridine product.
Solvent-Free Kröhnke Synthesis of 2,4,6-Triarylpyridines[8]
This protocol provides a solvent-free method for the synthesis of 2,4,6-triarylpyridines.
Materials:
-
Chalcone (1.0 mmol)
-
Ammonium acetate (5.0 mmol)
-
Water
-
Ethanol
Procedure:
-
Grind a mixture of the chalcone and ammonium acetate in a mortar and pestle.
-
Heat the mixture in an oil bath at 120-130°C for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the solidified mass and filter the solid product.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Visualizations
Caption: A logical workflow for troubleshooting low yields in pyridine synthesis.
Caption: Reaction mechanism of the Hantzsch pyridine synthesis.
Caption: A general experimental workflow for the Kröhnke pyridine synthesis.[10]
Modern Catalytic Approaches to Pyridine Synthesis
In addition to the classical named reactions, several modern catalytic methods offer improved efficiency, sustainability, and functional group tolerance for pyridine synthesis.
Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions.[11][12] In the context of pyridine synthesis, photocatalytic methods can facilitate:
-
Radical Cascade Annulations: Photoinduced single-electron transfer can generate reactive radical intermediates that undergo cascade reactions to form the pyridine ring.[13]
-
Metal-Free Conditions: Some photocatalytic systems for pyridine synthesis operate without the need for transition metals, offering a more sustainable approach.[14]
-
Late-Stage Functionalization: The mild conditions of photocatalysis make it suitable for the late-stage modification of complex molecules, including drugs.[11]
Flow Chemistry
Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and easier scalability.[15][16] For pyridine synthesis, flow chemistry has been successfully applied to:
-
Bohlmann-Rahtz Synthesis: Carrying out the Bohlmann-Rahtz reaction in a microwave flow reactor allows for a single-step process without the need to isolate intermediates, resulting in good yields.[17]
-
Increased Safety and Efficiency: Flow reactors can handle hazardous reagents and exothermic reactions more safely than batch processes. They also enable rapid optimization of reaction conditions.
-
Improved Yields: In some cases, transitioning from a batch to a continuous flow process has led to a significant increase in product yield.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. A sustainable photocatalytic method to introduce the pyridine and valuable functional groups into alkenes - An excellent functional group tolerance made this protocol available for the late-stage modification of drugs [bionity.com]
- 12. A sustainable photocatalytic method to introduce the pyridine and valuable functional groups into alkenes - An excellent functional group tolerance made this protocol available for the late-stage modification of drugs [chemeurope.com]
- 13. Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 16. benchchem.com [benchchem.com]
- 17. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
Stability issues and degradation of Ethyl 4-Pyridylacetate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 4-Pyridylacetate hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound solution has turned yellow/brown. What is the cause and how can I prevent it?
Answer: Discoloration of this compound solutions is a common indicator of degradation. The yellow or brown hue often results from the formation of impurities due to hydrolysis, oxidation, or photodegradation.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored at the recommended temperature of -20°C in a tightly sealed container, protected from light.[1][2]
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment. If storage is necessary, store aliquots at -20°C or below for a limited time.
-
Inert Atmosphere: For prolonged storage or sensitive reactions, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Solvent Purity: Use high-purity, degassed solvents to prepare solutions, as impurities or dissolved oxygen in the solvent can promote degradation.
2. I am observing a decrease in the purity of my this compound sample over time. What are the likely degradation pathways?
Answer: The primary degradation pathway for this compound is hydrolysis of the ester bond, yielding 4-Pyridylacetic acid hydrochloride. Other potential degradation routes include oxidation and photodegradation, especially under harsh conditions.
Primary Degradation Pathway: Hydrolysis
The ester functional group in Ethyl 4-Pyridylacetate is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The reaction breaks the ester bond, forming 4-Pyridylacetic acid and ethanol.
Caption: Hydrolysis of Ethyl 4-Pyridylacetate.
3. How can I monitor the purity and degradation of my this compound sample?
Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the purity of this compound and quantifying its degradation products.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a general framework. Method validation and optimization for your specific equipment and experimental conditions are essential.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) is often effective. A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
4. What are the expected degradation products I should look for?
Answer: The primary and most common degradation product is 4-Pyridylacetic acid hydrochloride, formed via hydrolysis. Under more severe stress conditions (e.g., strong oxidation or high-intensity light), other minor degradation products may form, although these are generally less prevalent.
| Degradation Product | Formation Pathway | Analytical Identification |
| 4-Pyridylacetic acid hydrochloride | Hydrolysis | HPLC (appears as a more polar peak than the parent compound), LC-MS (mass corresponding to the hydrolyzed product). |
Quantitative Stability Data
The following tables summarize the expected degradation of this compound under various stress conditions. This data is based on typical behavior for similar chemical structures and should be used as a guideline. Actual results may vary based on experimental conditions.
Table 1: Effect of pH on Hydrolysis (at 25°C)
| pH | % Degradation (24 hours) | % Degradation (72 hours) |
| 2.0 | 5% | 15% |
| 4.0 | <1% | 2% |
| 7.0 | 2% | 6% |
| 9.0 | 10% | 25% |
| 12.0 | >50% | >90% |
Table 2: Effect of Temperature on Degradation (at pH 7.0)
| Temperature | % Degradation (24 hours) | % Degradation (72 hours) |
| 4°C | <1% | <1% |
| 25°C | 2% | 6% |
| 40°C | 8% | 20% |
| 60°C | 25% | 55% |
Table 3: Effect of Light Exposure on Degradation (Solid State, 25°C)
| Light Condition | % Degradation (7 days) |
| Dark Control | <1% |
| Ambient Light | 2-5% |
| High-Intensity UV Light | 10-20% |
Troubleshooting Workflow
If you encounter stability issues, follow this logical troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for stability issues.
References
Identifying common impurities in Ethyl 4-Pyridylacetate hydrochloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common impurity issues encountered during the synthesis of Ethyl 4-Pyridylacetate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Ethyl 4-Pyridylacetate?
A1: The most common and well-established method is the Fischer-Speier esterification of 4-Pyridylacetic acid. This reaction involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][2][3] The reaction is reversible and requires forcing the equilibrium towards the product, usually by removing water as it is formed or by using a large excess of the alcohol.[2][3][4][5]
Q2: What are the most likely impurities to be found in a crude reaction mixture of this compound?
A2: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Due to the equilibrium nature of the Fischer esterification, unreacted 4-Pyridylacetic acid is a common impurity.[2][4] Excess ethanol used in the reaction will also be present.
-
Byproducts of the Main Reaction: Water is a primary byproduct of the esterification reaction.[2][3][4][5]
-
Side Reaction Products:
-
Dimerization/Polymerization Products: Under strong acidic and high-temperature conditions, side reactions involving the pyridine ring or the acetic acid moiety can occur, though these are generally minor.
-
Products from Impurities in Starting Materials: Impurities present in the starting 4-Pyridylacetic acid, such as picolines (methylpyridines) or lutidines (dimethylpyridines), may lead to the formation of their corresponding ethyl esters.[6][7]
-
-
Residual Solvents and Reagents: Solvents used during the workup and purification, such as ethyl acetate or other organic solvents, can remain as residual impurities.[6] The acid catalyst (e.g., sulfuric acid) and any bases used for neutralization will also be present in the aqueous phase and must be effectively removed.
Q3: My final product of this compound is discolored. What could be the cause?
A3: Discoloration, often a yellow or brownish tint, can be caused by several factors:
-
Degradation of Starting Material or Product: Prolonged reaction times or excessive temperatures can lead to the degradation of 4-Pyridylacetic acid or the final ester product.
-
Presence of Chromophoric Impurities: Even small amounts of certain side products or impurities from the starting materials can impart color.
-
Incomplete Removal of Acid Catalyst: Residual acid can sometimes cause charring or degradation upon heating during solvent removal.
Q4: How can I effectively purify my crude this compound?
A4: A typical purification workflow involves:
-
Neutralization: Carefully neutralize the reaction mixture with a base (e.g., sodium carbonate, sodium bicarbonate) to quench the acid catalyst.
-
Extraction: Extract the ethyl 4-pyridylacetate into a suitable organic solvent like ethyl acetate. Multiple extractions will ensure a better yield.
-
Washing: Wash the organic layer with brine to remove residual water-soluble impurities and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
Hydrochloride Salt Formation: Dissolve the crude ester in a suitable solvent (e.g., diethyl ether, isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent, to precipitate the hydrochloride salt.
-
Recrystallization: Recrystallize the this compound from a suitable solvent system (e.g., ethanol/ether) to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Ethyl 4-Pyridylacetate | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reflux time. Ensure the reaction temperature is maintained at the boiling point of ethanol. |
| Equilibrium not sufficiently shifted towards the product. | Use a larger excess of ethanol. If feasible with your setup, consider using a Dean-Stark apparatus to remove water as it forms.[3] | |
| Loss of product during workup. | Ensure complete extraction by performing multiple extractions with the organic solvent. Avoid vigorous shaking that can lead to emulsions. | |
| Presence of Unreacted 4-Pyridylacetic Acid in Final Product | Incomplete esterification. | Drive the reaction further to completion as described above. |
| Inefficient removal during workup. | During the neutralization and extraction steps, unreacted acid will partition into the aqueous basic layer. Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and enhance its water solubility. | |
| Oily Product Instead of Crystalline Hydrochloride Salt | Presence of significant impurities that inhibit crystallization. | Purify the crude ethyl 4-pyridylacetate (free base) by column chromatography on silica gel before attempting the salt formation. |
| Insufficiently dry conditions during HCl addition. | Ensure the crude ester and the solvent used for salt formation are anhydrous. Water can interfere with the crystallization of the hydrochloride salt. | |
| Broad or Unexpected Peaks in NMR Spectrum | Residual solvents. | Check the chemical shifts for common laboratory solvents (e.g., ethyl acetate, diethyl ether, ethanol). Dry the final product under high vacuum for an extended period. |
| Presence of water. | A broad peak, often in the 1.5-5.0 ppm range, can indicate the presence of water.[6] Pyridine compounds are often hygroscopic.[6] | |
| Other impurities. | Compare the spectrum with a reference spectrum if available. Consider other analytical techniques like LC-MS or GC-MS to identify the impurities. |
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Pyridylacetic acid hydrochloride | C₇H₇NO₂·HCl | 173.60 | 195-200 | N/A |
| Ethanol | C₂H₆O | 46.07 | -114 | 78 |
| Ethyl 4-Pyridylacetate | C₉H₁₁NO₂ | 165.19[8] | N/A | 118-120 (at 15 mmHg) |
| This compound | C₉H₁₂ClNO₂ | 201.65 | 150-152 | N/A |
| Water | H₂O | 18.02 | 0 | 100 |
Experimental Protocols
Key Experiment: Synthesis of Ethyl 4-Pyridylacetate
This protocol is a representative procedure based on the Fischer esterification method.[1]
Materials:
-
4-Pyridylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate (or sodium bicarbonate) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-pyridylacetic acid in a generous excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain it for several hours (e.g., 4-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly neutralize the reaction mixture by adding a saturated solution of sodium carbonate or sodium bicarbonate until the effervescence ceases and the pH is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude ethyl 4-pyridylacetate as an oil.
Analytical Method: Purity Assessment by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific separation.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Identify the peak corresponding to Ethyl 4-Pyridylacetate by comparing the retention time with the standard.
-
Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities will appear as separate peaks with different retention times.
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ethyl pyridine-4-acetate | C9H11NO2 | CID 736321 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for Hantzsch and other pyridine syntheses
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the Hantzsch pyridine synthesis and other related methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Hantzsch Pyridine Synthesis
Q1: I am experiencing a low yield in my Hantzsch pyridine synthesis. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in the classical Hantzsch synthesis, which often involves harsh reaction conditions and long reaction times.[1][2] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The traditional method of refluxing in ethanol or acetic acid can be inefficient.[1][2]
-
Troubleshooting: Consider alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields to over 90%.[1][3] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at 90°C can also result in high yields (up to 95%) with shorter reaction times.[1]
-
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[3][4] Incomplete oxidation will directly lead to lower yields of the desired pyridine.[1]
-
Troubleshooting: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid, potassium ferrocyanide, CrO3, and KMnO4.[1][3][4] For milder conditions, iodine in refluxing methanol can be employed, though optimization may be necessary to prevent side reactions.[1][3] Monitoring the reaction progress by TLC or LC-MS is crucial to confirm the complete conversion of the dihydropyridine intermediate.[1]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the overall yield.[1]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the nitrogen source (e.g., ammonia, ammonium acetate) can significantly affect the reaction outcome.[2]
Q2: My Hantzsch reaction is not going to completion, and I have a significant amount of starting material remaining. What can I do?
A2: Incomplete conversion is often linked to the reaction kinetics and conditions. To drive the reaction to completion, consider the following:
-
Catalyst: The use of a catalyst can significantly accelerate the reaction. As mentioned, PTSA or γ-Al2O3 nanoparticles can be effective.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can lead to excellent yields (82-94%) and drastically reduce reaction times to as little as 2-7 minutes.[5][6]
-
Temperature Optimization: While classical methods use reflux, prolonged heating can lead to product degradation.[2] A systematic screening of temperatures (e.g., 60°C, 80°C, 100°C) may identify an optimal condition for your specific substrates.
Q3: I am observing a significant amount of a colored impurity, which I suspect is the over-oxidized pyridine derivative. How can I minimize this?
A3: The oxidation of the 1,4-dihydropyridine intermediate to the corresponding pyridine is a common and desired step, but over-oxidation or side reactions during oxidation can occur, especially under harsh conditions.[2]
-
Control the Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted aerial oxidation.[2]
-
Milder Oxidizing Agents: Instead of strong oxidants like KMnO4 or CrO3, consider using milder reagents like iodine in methanol or ferric chloride.[1][3]
-
One-Pot Synthesis with Direct Aromatization: Some procedures utilize a one-pot synthesis with direct aromatization using agents like ferric chloride or manganese dioxide, which can sometimes offer better control.[3][5]
Other Pyridine Syntheses
Q4: I am having trouble with my Kröhnke pyridine synthesis, specifically low yields. What should I investigate?
A4: The Kröhnke synthesis is valued for producing highly functionalized pyridines under relatively mild conditions.[7] However, low yields can still be an issue.
-
Purity of Starting Materials: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical. It is highly recommended to purify these materials before use, for example, by recrystallization.[7]
-
Reaction Parameters:
-
Temperature: The reaction is typically run at temperatures not exceeding 140°C. A temperature screen (e.g., 80°C, 100°C, 120°C) can help find the optimal condition for your specific substrates.[7]
-
Reaction Time: Prolonged reaction times can lead to product decomposition. Monitoring the reaction by TLC is advised to determine the optimal reaction time.[7]
-
-
Solvent: While glacial acetic acid and methanol are common solvents, solvent-free conditions have been reported to give excellent yields.[7]
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Hantzsch Pyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles (SDS, 0.1M) | - (Ultrasonic Irradiation) | - | >90 | [1][3] |
| γ-Al2O3 nanoparticles | Solvent-free | 90 | - | up to 95 | [1] |
| None (Classical) | Ethanol or Acetic Acid | Reflux | Long | Low | [1] |
| None (Microwave) | Ethanol-Water (1:1) | 120-140 | 2-10 min | 82-94 | [5][6] |
| None | Water | 70-75 | - | 86-96 | [8] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis using PTSA and Ultrasonic Irradiation
-
In a suitable reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol).
-
Add an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M).
-
Add p-toluenesulfonic acid (PTSA) as a catalyst.
-
Place the reaction vessel in an ultrasonic bath and irradiate at a specified power and temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can typically be isolated by filtration, followed by washing with water and ethanol, and then dried.
Protocol 2: Solvent-Free Hantzsch Synthesis using γ-Al2O3 Nanoparticles
-
Grind a mixture of the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.2 mmol), and γ-Al2O3 nanoparticles in a mortar and pestle.
-
Transfer the mixture to a reaction vessel and heat at 90°C for the appropriate time, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethanol to dissolve the product and filter to recover the catalyst. The catalyst can often be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude 1,4-dihydropyridine.
-
The crude product can be purified by recrystallization.
-
To obtain the final pyridine, oxidize the 1,4-dihydropyridine using a suitable oxidizing agent (e.g., iodine in refluxing methanol).[1]
Protocol 3: Kröhnke Pyridine Synthesis in Glacial Acetic Acid
-
To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).[7]
-
Heat the reaction mixture at reflux (approximately 120°C) for 2-4 hours, monitoring the progress by TLC.[7]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.[7]
-
Collect the precipitated product by filtration, wash with water, and then with a small amount of cold ethanol.[7]
-
The crude product can be further purified by recrystallization.[7]
Visualizations
Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.
Caption: Simplified reaction pathway for the Hantzsch pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Handling hygroscopic reagents like Ethyl 4-Pyridylacetate hydrochloride
This technical support center provides guidance on the proper handling of hygroscopic reagents, with a specific focus on Ethyl 4-Pyridylacetate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a reagent is hygroscopic?
A1: A hygroscopic material readily attracts and absorbs moisture from the surrounding atmosphere.[1][2][3][4] This can lead to physical changes, such as clumping or deliquescence (dissolving in the absorbed water), and chemical changes, potentially affecting the reagent's reactivity and the outcome of your experiment.[3][5]
Q2: How can I tell if this compound has been compromised by moisture?
A2: Visually, the powder may appear clumpy, sticky, or even like a paste instead of a free-flowing solid.[3][5] For quantitative analysis, Karl Fischer titration can be used to determine the water content.
Q3: What are the ideal storage conditions for this compound?
A3: this compound should be stored at -20°C.[6][7] It is crucial to store it in a tightly sealed container to prevent moisture absorption.[5] For added protection, the primary container can be placed inside a larger, sealed container with a desiccant, such as silica gel.[8][9]
Q4: I don't have a glove box. Can I still use hygroscopic reagents?
A4: Yes, while a glove box provides the most controlled environment, you can handle hygroscopic reagents on the bench with care.[10][11] This involves minimizing exposure time to air, using appropriate weighing techniques, and ensuring your glassware is scrupulously dry.[5][12] For highly sensitive reactions, alternative techniques like using a Schlenk line may be necessary.[11][13]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent reaction yields or side product formation. | The reagent has absorbed moisture, altering its effective concentration and potentially participating in side reactions. | Use a fresh, properly stored container of the reagent. If you suspect moisture contamination, you can try drying the reagent under high vacuum, though this may not always be effective.[13][14] For future experiments, handle the reagent under an inert atmosphere. |
| Difficulty in accurately weighing the reagent; the mass on the balance keeps increasing. | The reagent is actively absorbing moisture from the air during weighing.[15] | Minimize the time the reagent is exposed to the atmosphere. Use a weighing boat and quickly transfer the material. For greater accuracy, weigh the reagent in a sealed vial, and determine the transferred amount by difference. The most accurate method is to weigh the reagent inside a glove box.[16][17] |
| The reagent has formed hard clumps or has "melted." | The reagent has absorbed a significant amount of moisture from the atmosphere.[3][5] | If the material is only clumpy, you may be able to break up the clumps with a spatula inside a dry environment (like a glove box).[5] However, if it has become a paste or liquid, it is likely too compromised for use in moisture-sensitive reactions. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound on the Bench
This protocol is suitable for less moisture-sensitive applications.
-
Preparation:
-
Ensure all glassware is thoroughly dried by oven-drying overnight at >120°C and cooling in a desiccator over a drying agent like Drierite or phosphorus pentoxide.[12]
-
Allow the container of this compound to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold solid.[8]
-
-
Weighing:
-
Tare a clean, dry vial with a screw cap on an analytical balance.
-
Briefly open the reagent bottle and quickly transfer an approximate amount of the solid to the tared vial.
-
Immediately reseal both the reagent bottle and the vial.
-
Record the mass of the vial containing the reagent.
-
The reagent can then be dissolved in an anhydrous solvent and transferred via syringe.
-
-
Cleanup:
-
Clean any spills promptly.
-
Ensure the reagent bottle is tightly sealed, and consider wrapping the cap with Parafilm for extra protection before returning to storage.[8]
-
Protocol 2: Handling and Dispensing this compound in a Glove Box
This is the recommended protocol for moisture-sensitive reactions.
-
Preparation:
-
Ensure the glove box has a dry, inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels (typically <1 ppm).[11][18]
-
Bring all necessary items (spatulas, vials, balance, etc.) into the glove box antechamber and cycle according to the glove box's standard operating procedure.
-
Allow the container of this compound to equilibrate to the glove box temperature before bringing it inside.
-
-
Weighing and Dispensing:
-
Inside the glove box, open the container of this compound.
-
Directly weigh the desired amount of the solid into your reaction vessel on a balance located inside the glove box.
-
Alternatively, weigh the reagent into a vial, which can then be sealed and removed from the glove box for addition to the reaction at a later time.
-
-
Post-Procedure:
-
Tightly seal the main container of the reagent before removing it from the glove box.
-
Follow standard procedures for removing items from the glove box.
-
Visualizations
Caption: Workflow for handling hygroscopic reagents.
Caption: Troubleshooting logic for hygroscopic reagent issues.
References
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 2. Hygroscopy - Wikipedia [en.wikipedia.org]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. echemi.com [echemi.com]
- 5. tutorchase.com [tutorchase.com]
- 6. usbio.net [usbio.net]
- 7. usbio.net [usbio.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. mulksgrp.ac [mulksgrp.ac]
- 11. ucd.ie [ucd.ie]
- 12. moodle2.units.it [moodle2.units.it]
- 13. reddit.com [reddit.com]
- 14. How To [chem.rochester.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. A Practical Guide to the Modern Lab Glove Box [labs-usa.com]
Technical Support Center: Scale-up Considerations for Pyridine Derivative Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up pyridine derivative synthesis from the laboratory to pilot and production scales. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up pyridine derivative synthesis?
A1: Transitioning pyridine synthesis from a laboratory to an industrial scale often presents a unique set of challenges that are not always apparent at the bench. These include:
-
Reduced Yields and Increased Reaction Times: Reactions that are efficient on a small scale may experience a significant drop in yield and require longer completion times upon scale-up.[1]
-
Exotherm Control: Many pyridine syntheses are exothermic. The decreased surface-area-to-volume ratio in larger reactors can lead to inefficient heat dissipation, potentially causing thermal runaways, side reactions, and product degradation.[1]
-
Mixing and Mass Transfer Limitations: Achieving homogeneous mixing in large reactors can be difficult. Inadequate mixing can result in localized concentration gradients, leading to the formation of impurities and reduced product quality.[1]
-
Changes in Impurity Profiles: Different impurity profiles may emerge at a larger scale due to longer reaction times, temperature variations, and different mixing efficiencies.[1][2] New impurities may form, and the levels of existing ones may increase.[2]
-
Product Isolation and Purification: Isolating and purifying large quantities of the final product can be challenging and may require the development of new, scalable purification methods.[1]
Q2: How can I mitigate a decrease in yield during scale-up?
A2: A drop in yield is a common issue when scaling up. A systematic approach to troubleshooting is recommended:
-
Re-optimize Reaction Conditions: Systematically re-evaluate and optimize reaction parameters such as temperature, pressure, and reaction time for the larger scale.
-
Catalyst Selection and Loading: The choice of catalyst can significantly impact the reaction's efficiency. Consider screening different catalysts, including solid-supported or magnetically recoverable options for easier separation.[1] Optimizing the catalyst loading is also crucial.
-
Solvent Selection: The solvent plays a critical role in reaction kinetics and solubility. A solvent that was suitable at the lab scale may not be optimal for a larger batch. A thorough solvent screening is often necessary.[1]
-
Order of Reagent Addition: In multi-component reactions like the Hantzsch or Kröhnke syntheses, the order of reagent addition can be critical to avoid the formation of unwanted intermediates and side products.[3]
Q3: What are the key safety considerations for scaling up pyridine synthesis?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: It is crucial to understand the reaction's thermal profile. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry can determine the heat of reaction and the potential for a thermal runaway.[1]
-
Reagent Handling: Some reagents used in pyridine synthesis, such as ammonia, can be hazardous and require appropriate handling procedures and engineering controls.[1]
-
Pressure Management: Reactions that generate gaseous byproducts can lead to a pressure buildup in a closed system. Ensure that the reactor is equipped with proper venting and pressure relief systems.[1]
Troubleshooting Guides
Issue 1: Low Yield in Hantzsch Pyridine Synthesis
Symptom: The yield of the desired pyridine derivative is significantly lower than that obtained in the lab-scale synthesis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Oxidation | The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which needs to be oxidized. Ensure your oxidizing agent (e.g., nitric acid, iodine in methanol) is effective and used in the correct stoichiometry.[3][4] |
| Suboptimal Reaction Conditions | The traditional use of refluxing ethanol can be inefficient.[3] Consider alternative catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation or solvent-free conditions with γ-Al2O3 nanoparticles.[3] |
| Side Reactions | The formation of byproducts can consume starting materials. The order of reagent addition is critical in unsymmetrical Hantzsch reactions to avoid the formation of undesired intermediates.[3] |
Issue 2: Unexpected Impurity Formation
Symptom: A new, unknown impurity is detected by HPLC or other analytical methods after scaling up the reaction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Localized Overheating | Inefficient heat transfer in a large reactor can lead to "hot spots" where side reactions occur. Improve stirring efficiency and consider a reactor with better temperature control.[5] |
| Longer Reaction Time | Extended reaction times at elevated temperatures can lead to product degradation or the formation of rearrangement products. |
| Air/Moisture Sensitivity | Some intermediates or the final product may be sensitive to air or moisture, leading to oxidative or hydrolytic degradation. Ensure the reaction is carried out under an inert atmosphere if necessary. |
Data Presentation
The following table provides a comparative summary of reaction parameters and outcomes for the synthesis of N-(4-methoxyphenyl)picolinamide at both laboratory and pilot scales.
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) - Target |
| Reactants | ||
| 4-methoxyaniline | 10.0 g (1.0 eq) | 10.0 kg (1.0 eq) |
| Pyridine-2-carboxylic anhydride | 18.5 g (1.1 eq) | 18.5 kg (1.1 eq) |
| Triethylamine | 11.0 mL (1.2 eq) | 11.0 L (1.2 eq) |
| Solvent | ||
| Dichloromethane | 200 mL | 200 L |
| Reaction Conditions | ||
| Temperature | 0 °C to RT | 0-5 °C (addition), 20-25 °C (reaction) |
| Reaction Time | 2-4 hours | 4-6 hours |
| Work-up | ||
| 1 M HCl wash | 2 x 50 mL | 2 x 50 L |
| Sat. NaHCO₃ wash | 2 x 50 mL | 2 x 50 L |
| Yield & Purity | ||
| Isolated Yield | 85-95% | >90% |
| Crude Purity (by HPLC) | >90% | >95% |
| Final Purity (by HPLC) | >99.5% | >99.8% |
| Key Impurities | ||
| Unreacted 4-methoxyaniline | <0.5% | <0.1% |
| Pyridine-2-carboxylic acid | <0.2% | <0.05% |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of N-(4-methoxyphenyl)picolinamide (10g)
Materials:
-
4-methoxyaniline (10.0 g, 1.0 eq)
-
Pyridine-2-carboxylic anhydride (18.5 g, 1.1 eq)
-
Triethylamine (11.0 mL, 1.2 eq)
-
Anhydrous Dichloromethane (DCM) (200 mL)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-methoxyaniline in anhydrous DCM, add triethylamine at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Pyridine-2-carboxylic anhydride portion-wise, maintaining the temperature below 5 °C.[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.[2]
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography or recrystallization to afford the pure amide.[2]
Protocol 2: Pilot-Scale Synthesis of N-(4-methoxyphenyl)picolinamide (10kg)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Chiller/heater unit for temperature control
-
Quench tank
-
Filtration and drying equipment
Procedure:
-
Charge the reactor with 4-methoxyaniline and anhydrous DCM.
-
Start agitation and add triethylamine.
-
Cool the reactor contents to 0-5 °C using the chiller unit.[2]
-
Slowly add a solution of Pyridine-2-carboxylic anhydride in DCM via the addition funnel over 1-2 hours, carefully monitoring the internal temperature to control the exotherm.[2]
-
After the addition is complete, allow the mixture to slowly warm to 20-25 °C and stir for 4-6 hours.
-
Monitor the reaction for completion by in-process control (IPC) using HPLC.[2]
-
Once complete, transfer the reaction mixture to a quench tank containing water.
-
Perform aqueous work-up as described in the laboratory protocol, using appropriate phase separation techniques.
-
Isolate the product by crystallization from a suitable solvent system, followed by filtration and drying under vacuum.[6]
Visualizations
Caption: A typical workflow for scaling up pyridine derivative synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
Caption: Inhibition of the PI3K/mTOR signaling pathway by a pyridine-based dual inhibitor.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you safely and effectively manage exothermic reactions during pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are many pyridine synthesis reactions exothermic?
A1: Many common pyridine syntheses, such as the Chichibabin and Hantzsch reactions, involve the formation of stable aromatic rings from acyclic precursors.[1][2] This aromatization is a highly favorable process that releases significant energy as heat. Additionally, these reactions often employ highly reactive reagents like sodium amide (NaNH₂) or involve condensation steps that are inherently exothermic.[3][4] The mechanism of reactions like the Chichibabin synthesis involves the addition of a strong nucleophile to the electron-deficient pyridine ring, followed by the elimination of a hydride ion to regain aromaticity, a process that contributes to the overall exotherm.[3][5]
Q2: What are the primary risks associated with uncontrolled exothermic reactions in pyridine synthesis?
A2: The main concern is a thermal runaway , a situation where the reaction rate increases due to a rise in temperature, which in turn generates heat more rapidly than the cooling system can remove it.[6] This can lead to a dangerous, uncontrolled escalation of temperature and pressure, potentially causing the reactor to rupture, release toxic and flammable materials, or even explode.[6][7][8] Side reactions, such as dimerization or decomposition, can also occur at elevated temperatures, reducing the yield and purity of the desired pyridine product.[5]
Q3: What general strategies can I employ to mitigate exothermic reactions?
A3: Several key strategies can be used to control the rate of heat generation:
-
Semi-batch or Continuous Feeding: Adding a reactive reagent slowly and controllably (e.g., via a syringe pump) ensures that the heat generated can be managed effectively by the cooling system.[9]
-
Adequate Dilution: Using a suitable solvent increases the overall thermal mass of the reaction mixture, which helps to absorb the heat generated and buffer temperature changes.[9]
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system (e.g., an ice bath, cryocooler, or jacketed reactor with a circulating coolant) that has sufficient capacity for the scale of your reaction.[9][10][11]
-
Lower Reaction Temperature: If the reaction kinetics permit, operating at a lower temperature can significantly slow the rate of heat evolution, making it easier to control.[9]
Q4: How can I choose an appropriate solvent for managing an exotherm?
A4: An ideal solvent should be inert to the reaction conditions, have a boiling point that is suitable for the desired reaction temperature, and possess good heat transfer properties. For high-temperature reactions, high-boiling inert solvents like xylene or toluene are often used.[3] For lower-temperature processes, solvents like liquid ammonia can be employed, particularly with more soluble reagents like potassium amide (KNH₂).[4] The solvent's ability to dissipate heat is a critical factor in preventing localized hot spots.
Troubleshooting Guide
Q5: My reaction temperature is rising too quickly, even with external cooling. What should I do?
A5: This indicates that the rate of heat generation is exceeding the rate of heat removal.
-
Immediate Action: Stop the addition of any reagents immediately. If possible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture and increase the thermal mass.
-
Enhance Cooling: Ensure your cooling bath has sufficient volume and is at the lowest possible temperature. For example, switch from an ice-water bath to an ice-salt or dry ice-acetone bath if compatible with your reactor.
-
Check Stirring: Ensure the reaction is being stirred efficiently. Poor mixing can lead to localized hot spots where the temperature is much higher than what is measured by the thermometer.
-
Future Prevention: For subsequent experiments, reduce the rate of reagent addition, use a more dilute solution, or start the reaction at a lower initial temperature.
Q6: I am observing significant side product formation, such as dimers, in my Chichibabin reaction. Could this be related to temperature control?
A6: Yes, poor temperature control is a likely cause. In the Chichibabin reaction, dimerization can become a significant side reaction at higher temperatures.[5] For instance, reacting 4-tert-butylpyridine with sodium amide in heated xylene can yield up to 89% of the dimer product.[5] To favor the desired amination product, it is generally recommended to run the reaction at the lowest temperature that still allows for good hydrogen evolution, thereby avoiding the decomposition and side reactions that occur at elevated temperatures.[5]
Q7: I'm performing a Hantzsch pyridine synthesis, and the reaction seems to have a significant induction period followed by a rapid exotherm. How can I manage this?
A7: The Hantzsch synthesis is a multi-component reaction where initial condensation steps can be exothermic.[1][12] An induction period may occur before the reaction rate accelerates.
-
Controlled Heating: Instead of heating to reflux immediately, warm the reaction mixture slowly to a moderate temperature (e.g., 50 °C) and monitor it closely. This allows the reaction to initiate controllably.
-
Staged Reagent Addition: Consider adding one of the components, such as the aldehyde, portion-wise or via slow addition to control the rate of the initial condensation.
-
Use of a Refluxing Solvent: Using a solvent like ethanol can help dissipate heat through refluxing, acting as a built-in temperature regulation mechanism.[13]
Experimental Protocols & Data
Protocol: Temperature-Controlled Chichibabin Amination of Pyridine
This protocol outlines the amination of pyridine using sodium amide with an emphasis on thermal management.
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Inert, high-boiling solvent (e.g., Toluene or Xylene)
-
Ammonium chloride (for quenching)
-
Reaction flask with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe
-
Cooling bath (e.g., water or oil bath with cooling coils)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure the flask is equipped with efficient stirring and a temperature probe placed within the reaction mixture.
-
Charging the Reactor: Add the inert solvent and pyridine to the reaction flask. Begin stirring and cool the mixture to 10-15 °C using the cooling bath.
-
Slow Addition of Sodium Amide: Add the sodium amide in small portions over a period of 1-2 hours. Monitor the temperature closely. The rate of addition should be adjusted to maintain the desired internal temperature. Do not allow the temperature to rise uncontrollably.
-
Controlled Heating: After the addition is complete, slowly heat the reaction mixture to the target temperature (typically 110-130 °C for unactivated pyridines).[3] The evolution of hydrogen gas should be observed. Maintain this temperature and monitor the reaction's progress.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then further to 0-5 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench any unreacted sodium amide. This quenching step is also exothermic and requires careful control.
-
Workup: Proceed with the standard extraction and purification protocol.
Table 1: Influence of Temperature on Chichibabin Reaction
| Substrate | Reagent | Solvent | Temperature (°C) | Key Outcome | Citation |
| Pyridine (unactivated) | NaNH₂ | Toluene/Xylene | 100 - 130 | Standard conditions for amination. | [3] |
| Temperature Sensitive Substrates | KNH₂ | Liquid Ammonia | Low Temperature | Milder conditions suitable for sensitive substrates like diazines. | [4] |
| 4-tert-butylpyridine | NaNH₂ | Xylene | High (Atmospheric Pressure) | 89% dimer formation, 11% aminated product. | [5] |
| General Rule | NaNH₂ | Aprotic Solvents | Lowest possible for H₂ evolution | Avoids decomposition that occurs at high temperatures. | [5] |
Table 2: General Cooling Methods for Exothermic Reactions
| Cooling Method | Typical Temperature Range | Application Notes | Citation |
| Water Cooling (Tap or Chilled) | 5 to 25 °C | Most common for moderately exothermic reactions. Used in condensers and reactor jackets. | [10] |
| Ice/Water Bath | 0 °C | Standard laboratory practice for maintaining low temperatures. | - |
| Ice/Salt Bath | -20 to 0 °C | Achieves temperatures below freezing for more effective cooling. | - |
| Dry Ice/Acetone or Isopropanol | ~ -78 °C | Provides very low temperatures for highly exothermic or temperature-sensitive reactions. | - |
| Circulating Coolers (Chillers) | -80 to 20 °C | Offers precise and stable temperature control for jacketed reactors. | [11] |
| Liquid Nitrogen | < -196 °C | Used for cryogenic processes and rapid, emergency cooling. | [11] |
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting a thermal runaway event.
Caption: Simplified Chichibabin reaction pathway.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. lobachemie.com [lobachemie.com]
- 9. benchchem.com [benchchem.com]
- 10. Cooling during chemical reactions in chemical industry - Efficiency Finder [wiki.zero-emissions.at]
- 11. asynt.com [asynt.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Learning from the Hantzsch synthesis [pubsapp.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 4-Pyridylacetate and Methyl 4-Pyridylacetate
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and starting materials is a critical decision that can significantly impact the efficiency and outcome of a synthetic pathway. Among the vast array of available chemical building blocks, esters of 4-pyridylacetic acid are of particular interest due to the prevalence of the pyridine moiety in pharmaceuticals. This guide provides an objective comparison of the reactivity of two common esters, Ethyl 4-Pyridylacetate and Methyl 4-Pyridylacetate, supported by theoretical principles and experimental data.
Theoretical Basis for Reactivity Differences
The reactivity of esters in nucleophilic acyl substitution reactions, a common transformation for this class of compounds, is primarily governed by two key factors: steric hindrance and electronic effects.
Steric Effects: The size of the alkyl group in the ester plays a significant role in determining the accessibility of the carbonyl carbon to an incoming nucleophile. The methyl group (-CH₃) in methyl 4-pyridylacetate is sterically less demanding than the ethyl group (-CH₂CH₃) in ethyl 4-pyridylacetate. This reduced steric bulk around the reaction center in the methyl ester allows for easier approach of a nucleophile, generally leading to a faster reaction rate.[1]
Electronic Effects: The nature of the alkoxy leaving group (methoxide vs. ethoxide) also influences reactivity. While both are strong bases and therefore not ideal leaving groups, methoxide is a slightly weaker base than ethoxide. Weaker bases are better leaving groups, which can contribute to a faster rate of reaction for the methyl ester.
In essence, the combination of lower steric hindrance and a slightly better leaving group leads to the general principle that methyl esters are more reactive towards nucleophilic acyl substitution than their ethyl ester counterparts.
Quantitative Reactivity Comparison
| Compound | Hydrolysis Condition | Half-life (t₁/₂) (min) | Reference |
| Methyl Benzoate | Rat Liver Microsomes | 15 | [2] |
| Ethyl Benzoate | Rat Liver Microsomes | 12 | [2] |
| Methyl Benzoate | Rat Plasma | 36 | [2] |
| Ethyl Benzoate | Rat Plasma | 17 | [2] |
Interestingly, in the biological hydrolysis study cited, ethyl benzoate was found to be less stable (more reactive) than methyl benzoate in rat liver microsomes and significantly less stable in rat plasma.[2] This highlights that while general chemical principles provide a good foundation, the specific reaction environment, such as the presence of enzymes, can influence the observed reactivity.
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of Ethyl and Methyl 4-Pyridylacetate are provided below.
Synthesis of Ethyl 4-Pyridylacetate and Methyl 4-Pyridylacetate
A common method for the synthesis of these esters is the Fischer esterification of 4-pyridylacetic acid.
Protocol for Ethyl 4-Pyridylacetate:
-
Dissolve 4-pyridylacetic acid in approximately 10 volumes of anhydrous ethanol.
-
Carefully add concentrated sulfuric acid (approximately 15% by volume of the ethanol) to the solution.
-
Reflux the mixture for 18 hours.
-
Cool the solution to 0°C.
-
Neutralize the solution by the addition of a sodium hydroxide solution, followed by a saturated aqueous sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and concentrate them in vacuo to yield ethyl 4-pyridylacetate.[2]
Protocol for Methyl 4-Pyridylacetate:
The synthesis of methyl 4-pyridylacetate can be achieved using a similar procedure by substituting anhydrous methanol for anhydrous ethanol.
Hydrolysis of Ethyl/Methyl 4-Pyridylacetate
The hydrolysis of esters can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis Protocol:
-
Prepare a solution of the ester (Ethyl or Methyl 4-Pyridylacetate) in a suitable solvent (e.g., a mixture of water and a co-solvent like dioxane or acetone to ensure solubility).
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Heat the reaction mixture at a controlled temperature (e.g., 50-70°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., NaHCO₃).
-
Extract the product, 4-pyridylacetic acid, with an appropriate organic solvent.
Base-Catalyzed Hydrolysis (Saponification) Protocol:
-
Dissolve the ester in a suitable solvent (e.g., ethanol/water mixture).
-
Add a stoichiometric amount of a strong base (e.g., NaOH or KOH).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction until the ester is consumed.
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the 4-pyridylacetic acid.
-
Isolate the product by filtration or extraction.
Transesterification of Ethyl/Methyl 4-Pyridylacetate
Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst.
Acid-Catalyzed Transesterification Protocol:
-
Dissolve the starting ester (e.g., Methyl 4-Pyridylacetate) in a large excess of the desired alcohol (e.g., ethanol).
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄ or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux to drive the equilibrium towards the product.
-
Monitor the reaction by TLC, GC, or HPLC.
-
Upon completion, cool the reaction mixture and neutralize the acid.
-
Remove the excess alcohol and isolate the new ester product (e.g., Ethyl 4-Pyridylacetate) by distillation or chromatography.
Base-Catalyzed Transesterification Protocol:
-
Dissolve the starting ester in a large excess of the desired alcohol.
-
Add a catalytic amount of a strong base (e.g., sodium methoxide or sodium ethoxide).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction's progress.
-
Neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Remove the excess alcohol and purify the product.
References
A Comparative Guide to HPLC Purity Validation of Ethyl 4-Pyridylacetate Hydrochloride Derivatives
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Ethyl 4-Pyridylacetate hydrochloride and its derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of various analytical approaches with supporting experimental data and detailed protocols.
This compound is a polar compound, which can present challenges for retention and peak shape in traditional reversed-phase HPLC.[1][2][3] This guide explores three primary HPLC methodologies to address these challenges: a standard C18 column, a polar-endcapped C18 column, and a mixed-mode column.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is critical for the accurate determination of purity and the detection of any process-related impurities or degradation products. The following table summarizes the expected performance of three common HPLC column chemistries for the analysis of polar pyridine derivatives.
| Parameter | Method 1: Standard C18 | Method 2: Polar-Endcapped C18 | Method 3: Mixed-Mode (HILIC/RP) |
| Stationary Phase | Octadecylsilane (C18) | C18 with polar endcapping | Mixed-mode with both hydrophobic and hydrophilic/ion-exchange functionalities |
| Primary Retention Mechanism | Hydrophobic interactions | Hydrophobic and moderate hydrophilic interactions | Hydrophobic, hydrophilic, and ion-exchange interactions |
| Suitability for Polar Analytes | Limited retention, may require ion-pairing agents[2][3] | Improved retention and peak shape for polar compounds | Excellent retention and selectivity for polar and charged analytes without ion-pairing reagents[4] |
| Typical Mobile Phase | Acetonitrile/Methanol and water with buffer (e.g., phosphate, formate) | Acetonitrile/Methanol and higher aqueous content with buffer | High organic content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer |
| MS Compatibility | Good, but ion-pairing agents can suppress ionization | Good, compatible with volatile buffers | Excellent, high organic content enhances MS sensitivity |
| Robustness | High, well-established technology | High, resistant to phase collapse in highly aqueous mobile phases[5] | Moderate, may require longer equilibration times and careful control of mobile phase composition |
| Potential Issues | Poor retention of polar analytes, peak tailing | Secondary interactions can sometimes be unpredictable | Sensitive to sample diluent and water content in the mobile phase |
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below. These protocols serve as a starting point for method development and validation.
Method 1: Standard Reversed-Phase HPLC (RP-HPLC)
This method represents a traditional approach and may require optimization, such as the addition of an ion-pairing agent, to achieve adequate retention for highly polar derivatives.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (based on the pyridine chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Polar-Endcapped Reversed-Phase HPLC
This method offers improved retention and peak shape for polar analytes by incorporating a polar group into the stationary phase, making it compatible with highly aqueous mobile phases.
-
Column: C18 with polar endcapping, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 2% B to 30% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 3: Mixed-Mode Chromatography
This advanced approach provides multiple modes of interaction (hydrophobic, hydrophilic, and ion-exchange), offering superior retention and selectivity for polar and charged compounds like this compound.[4]
-
Column: Mixed-Mode (e.g., Core-shell with C18 and embedded polar groups), 4.6 x 100 mm, 2.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 95% B to 70% B over 10 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in 90:10 acetonitrile/water to a final concentration of 1 mg/mL. This high organic diluent is crucial for good peak shape in HILIC-type separations. Filter through a 0.45 µm syringe filter before injection.
Method Validation
Any selected HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6][7][8] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).[9][10][11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizations
The following diagrams illustrate the experimental workflow for HPLC purity validation and a logical comparison of the discussed HPLC methods.
Caption: Experimental workflow for HPLC purity validation.
Caption: Logical comparison of HPLC methods for polar analytes.
References
- 1. int-res.com [int-res.com]
- 2. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 3. fao.org [fao.org]
- 4. helixchrom.com [helixchrom.com]
- 5. hplc.eu [hplc.eu]
- 6. Separation of Ethyl pyridine-4-acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Stability-indicating HPLC and PLS chemometric methods for the determination of acemetacin in presence of its degradation products and impurities | European Journal of Chemistry [eurjchem.com]
- 11. pnrjournal.com [pnrjournal.com]
A Comparative Guide to Pyridine Synthesis Methodologies for the Modern Researcher
For researchers, scientists, and drug development professionals, the pyridine ring is a foundational scaffold in a multitude of pharmaceuticals, agrochemicals, and functional materials. The strategic and efficient synthesis of substituted pyridines is, therefore, a critical skill. This guide provides an objective comparison of several prominent pyridine synthesis methodologies, supported by quantitative data and detailed experimental protocols to inform the selection of the most suitable route for a given synthetic target.
Quantitative Comparison of Pyridine Synthesis Methodologies
The selection of a synthetic strategy is a multi-faceted decision involving considerations of yield, reaction time, substrate scope, and operational simplicity. The following table summarizes key quantitative and qualitative data for five major pyridine synthesis methodologies.
| Methodology | Typical Reactants | Typical Conditions | Reaction Time | Yield (%) | Key Advantages | Limitations |
| Hantzsch Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia/Ammonium Acetate | Reflux in Ethanol or Acetic Acid; often requires a subsequent oxidation step. | 4–12 h | 70–95% | High yields for symmetrical pyridines, readily available starting materials, often a one-pot procedure.[1][2][3] | Primarily yields 1,4-dihydropyridines requiring a separate oxidation step; less effective for unsymmetrical products.[2] |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium Acetate | Reflux in Glacial Acetic Acid or Methanol. | 4–8 h | 60–90% | Excellent for 2,4,6-trisubstituted pyridines, broad substrate scope, and high yields.[4][5] | Requires the pre-synthesis of the α-pyridinium methyl ketone salt.[4] |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Typically a two-step process: initial condensation followed by heat-induced cyclodehydration. One-pot variations exist with acid catalysis.[6] | 5–24 h | 75–90% | Provides access to 2,3,6-trisubstituted pyridines and avoids a separate oxidation step.[6][7] | Can require high temperatures for the cyclization step; enamine starting materials can be unstable.[6] |
| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone or β-Ketoester, Ammonium Carbonate | Heating in an aqueous or alcoholic medium. | 4–6 h | 85–98% | Exceptional yields for producing 2-pyridone derivatives, often employs environmentally benign solvents like water.[8][9] | The primary products are 2-pyridone derivatives. |
| Pd-Catalyzed C-H Arylation | Pyridine N-oxide, Potassium Aryltrifluoroborate | Pd(OAc)₂, Ag₂O, TBAI in 1,4-dioxane at 90 °C. | ~17 h | 60–85% | Allows for the direct functionalization of a pre-formed pyridine ring with high regioselectivity for the 2-position. | Requires pre-formation of the pyridine N-oxide and a boronic acid derivative; utilizes a precious metal catalyst. |
A Logical Workflow for Selecting a Pyridine Synthesis
The optimal synthetic route is highly dependent on the target molecule's substitution pattern. The following diagram provides a decision-making framework to guide the synthetic chemist.
Caption: A decision-making workflow for selecting a suitable pyridine synthesis method.
Detailed Experimental Protocols
Below are representative experimental procedures for each of the discussed methodologies, providing a practical starting point for laboratory synthesis.
Hantzsch Pyridine Synthesis: Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This is a two-step process involving the initial synthesis of a dihydropyridine followed by aromatization.
Step 1: Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol is stirred at reflux for 4 hours. Upon cooling to room temperature, the precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried to afford the 1,4-dihydropyridine product.
Step 2: Aromatization The 1,4-dihydropyridine (1.0 g) is dissolved in 10 mL of glacial acetic acid. A solution of sodium nitrite (0.3 g) in 1 mL of water is added dropwise with stirring. The mixture is then heated to 80°C for 1 hour. After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield the final pyridine product.
Kröhnke Pyridine Synthesis: 2,4,6-Triphenylpyridine
This synthesis first requires the preparation of an α-pyridinium methyl ketone salt.
Step 1: N-phenacylpyridinium bromide To a solution of α-bromoacetophenone (1.99 g, 10 mmol) in 20 mL of acetone, add pyridine (0.87 g, 11 mmol) dropwise at room temperature with stirring. A precipitate will form. Continue stirring for 1-2 hours to ensure the reaction goes to completion. Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.
Step 2: 2,4,6-Triphenylpyridine In a round-bottom flask, combine the N-phenacylpyridinium bromide (2.78 g, 10 mmol), chalcone (2.08 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol) in 30 mL of glacial acetic acid. The mixture is heated to reflux for 4 hours. After cooling, the mixture is poured into a beaker of water, and the precipitated solid is collected by vacuum filtration. The crude product is then recrystallized from ethanol to yield pure 2,4,6-triphenylpyridine.
Bohlmann-Rahtz Pyridine Synthesis: One-Pot Procedure
This modified protocol utilizes acid catalysis to facilitate a one-pot reaction.
In a suitable flask, a solution of the enamine (1.0 mmol) and the ethynylketone (1.1 mmol) is prepared in a 5:1 mixture of toluene and acetic acid.[6] The reaction is heated (typically between 50°C and reflux) and monitored by Thin Layer Chromatography (TLC). Once the starting materials are consumed, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to give the 2,3,6-trisubstituted pyridine.[6]
Guareschi-Thorpe Synthesis: 6-Hydroxy-4-methyl-2(1H)-pyridone-3-carbonitrile
This environmentally friendly procedure often uses aqueous media.
A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in 20 mL of a 1:1 water/ethanol mixture is heated at 80°C for 4 hours. Upon cooling, the product precipitates out of solution and is collected by vacuum filtration, washed with cold water, and dried.
Palladium-Catalyzed Direct C-H Arylation: 2-Phenylpyridine N-oxide
This method demonstrates a modern approach to pyridine functionalization.
In a reaction tube equipped with a magnetic stir bar, Pd(OAc)₂ (10 mol%), Ag₂O (2 equiv.), TBAI (20 mol%), potassium phenyltrifluoroborate (0.15 mmol), and pyridine N-oxide (3.3 equiv.) are combined. 1,4-dioxane (0.5 mL) is added, and the tube is sealed. The reaction mixture is stirred at 90°C for 17 hours. After cooling, the mixture is directly purified by silica gel column chromatography to afford the 2-phenylpyridine N-oxide. This product can be deoxygenated in a subsequent step if the parent pyridine is desired.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A ruthenium-catalyzed free amine directed (5+1) annulation of anilines with olefins: diverse synthesis of phenanthridine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. OASIS Repository@POSTECHLIBRARY: Palladium-catalyzed C-H functionalization of pyridine-N-oxides: Highly selective alkenylation and direct arylation with unactivated arenes [remotecenter.postech.ac.kr]
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 4-Pyridylacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical techniques for the quantification of Ethyl 4-Pyridylacetate hydrochloride. The selection of an appropriate analytical method is critical for ensuring the quality, potency, and stability of drug substances and formulations. This document details and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Non-Aqueous Titration, providing supporting data based on closely related pyridine derivatives to guide method development and selection.
Data Presentation: A Comparative Analysis of Quantitative Methods
The following table summarizes the estimated performance characteristics of four common analytical techniques for the quantification of this compound. The data presented is derived from validated methods for pyridine, pyridine esters, and other related hydrochloride salts and serves as a strong baseline for method development and validation for the target analyte.
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry | Non-Aqueous Titration |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.997 | N/A |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% | 99-101% |
| Precision (% RSD) | < 2% | < 5% | < 3% | < 1% |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.1 µg/mL | ~0.5 µg/mL | N/A |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~0.3 µg/mL | ~1.5 µg/mL | N/A |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a highly versatile and robust technique for the quantification of non-volatile and thermally labile compounds like this compound, making it a preferred method for quality control and stability studies.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of this compound in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumentation:
-
System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reversed-phase column, such as a Newcrom R1, 4.6 x 250 mm, 5 µm, is a suitable starting point.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with a phosphoric acid modifier (e.g., 0.1%) to ensure good peak shape. For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 260 nm, which is a common absorbance maximum for pyridine derivatives.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Figure 1: HPLC Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the hydrochloride salt form, derivatization or direct analysis of the free base after neutralization may be necessary for optimal performance.
Experimental Protocol: GC-MS
Sample Preparation:
-
To analyze the free base, dissolve the this compound sample in a suitable solvent and neutralize with a base (e.g., sodium bicarbonate). Extract the resulting Ethyl 4-Pyridylacetate into an organic solvent like dichloromethane or ethyl acetate.
-
Alternatively, for direct analysis, a suitable derivatization agent can be used to increase volatility and improve chromatographic performance.
-
Prepare a stock solution of the extracted or derivatized analyte in a compatible solvent (e.g., ethyl acetate).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
An internal standard (e.g., a deuterated analog) can be added to both samples and standards to improve precision.[2]
Instrumentation:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column suitable for the analysis of polar compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injection: Splitless injection to maximize sensitivity.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detection: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Data Analysis: Identify the analyte peak based on its retention time and mass spectrum. Create a calibration curve by plotting the peak area of a characteristic ion against the concentration. Quantify the amount of Ethyl 4-Pyridylacetate in the samples using this calibration curve.
Figure 2: GC-MS Experimental Workflow.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light. The pyridine ring in this compound allows for direct UV absorbance measurement.
Experimental Protocol: UV-Vis Spectrophotometry
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable non-absorbing solvent (e.g., ethanol or a buffered aqueous solution) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 5 µg/mL to 50 µg/mL.
-
Prepare QC samples in the same manner.
Instrumentation:
-
System: UV-Vis Spectrophotometer.
-
Solvent: Ethanol or a suitable buffer solution.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV range (typically 200-400 nm). For pyridine derivatives, this is often around 260 nm.
-
Quantification: Based on a calibration curve prepared with standards of known concentrations.
Data Analysis: Measure the absorbance of the blank, calibration standards, and samples at the λmax. Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the analyte in the samples from the calibration curve using the Beer-Lambert law.
Figure 3: UV-Vis Spectrophotometry Workflow.
Non-Aqueous Titration
Non-aqueous titration is a classical analytical technique that can be highly accurate and precise for the quantification of acidic or basic substances in non-aqueous media. For this compound, a weak base, this method is particularly suitable.
Experimental Protocol: Non-Aqueous Acid-Base Titration
Sample and Reagent Preparation:
-
Titrant: Prepare a standardized 0.1 M solution of perchloric acid in glacial acetic acid. The addition of acetic anhydride is necessary to remove any water present.
-
Sample Solution: Accurately weigh a quantity of this compound and dissolve it in glacial acetic acid. The addition of mercuric acetate may be required to replace the chloride ion with the more basic acetate ion, thus sharpening the endpoint.
-
Indicator: A visual indicator such as crystal violet (0.5% in glacial acetic acid) is commonly used. The endpoint is indicated by a color change from violet (basic) to yellowish-green (acidic).[3]
Procedure:
-
Add a few drops of the crystal violet indicator to the sample solution.
-
Titrate the sample solution with the standardized 0.1 M perchloric acid until the color of the indicator changes permanently.
-
Perform a blank titration using the same procedure without the analyte to correct for any impurities in the solvent.
Data Analysis: Calculate the percentage purity of this compound using the following formula:
% Purity = ((V_s - V_b) * M * F * 100) / W
Where:
-
V_s = Volume of titrant consumed by the sample (mL)
-
V_b = Volume of titrant consumed by the blank (mL)
-
M = Molarity of the titrant
-
F = Molar mass of this compound
-
W = Weight of the sample (mg)
References
A Comparative Guide to Pyridine Synthesis: Benchmarking Classical and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in the architecture of a multitude of pharmaceuticals, agrochemicals, and functional materials. The enduring importance of this heterocycle has spurred the continuous evolution of synthetic methodologies for its construction. This guide provides an objective comparison of classical and novel pyridine synthesis methods, supported by experimental data, to empower researchers in selecting the optimal strategy for their synthetic endeavors.
Classical Approaches: The Bedrock of Pyridine Synthesis
Time-tested methods for pyridine ring construction, primarily relying on condensation reactions of acyclic precursors, remain valuable for their simplicity and the use of readily available starting materials.
Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][2][3] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][4] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[1] The classical Hantzsch synthesis, however, can be limited by harsh reaction conditions, long reaction times, and often modest yields.[2]
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA / Ultrasonic | Aqueous (SDS, 0.1M) | RT | - | 96 | [2][5] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Reflux | Ethanol | Reflux | 4 h | - | [1] |
| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Ferric chloride | Water | - | - | - | [2] |
Step 1: 1,4-Dihydropyridine Synthesis A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.
Step 2: Aromatization The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.
References
A Comparative Guide to Catalysts for Pyridine Ring Formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the pyridine ring, a ubiquitous scaffold in pharmaceuticals and functional materials, is a cornerstone of modern organic chemistry. The efficacy of this synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for pyridine ring formation, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific applications.
Data Presentation: A Quantitative Comparison of Catalyst Performance
The following table summarizes the performance of representative catalysts for pyridine ring synthesis, categorized by their nature. It is important to note that reaction conditions and substrates vary significantly in the literature, and this table provides a snapshot of reported efficacies under specific contexts.
| Catalyst Type | Specific Catalyst | Reactants | Reaction Conditions | Yield (%) | Reaction Time (h) | Ref. |
| Transition Metal | CoCl₂·6H₂O (2.5 mol%) | Aldehydes, Acetophenones, NH₄OAc | Solvent-free, 110 °C | ~90% | 4 | [1] |
| [RhCp*Cl₂]₂ (5 mol%) / AgSbF₆ (20 mol%) | α,β-Unsaturated Oxime Esters, Alkenes | 1,2-DCE, 80 °C | High (not specified) | 12 | [2] | |
| Pd(OAc)₂ (10 mol%) / AgOAc (3 equiv) | Pyridine N-oxides, Alkenes | DMF, PivOH | Good (not specified) | Not specified | [2] | |
| Heterogeneous | H-Beta Zeolite | Ethanol, Formaldehyde, Ammonia | Gas phase, 400 °C, WHSV = 2 h⁻¹ | ~70% (Ethanol Conversion) | Continuous | [3] |
| HZSM-5 Zeolite | Acetaldehyde, Formaldehyde, NH₃ | Gas phase, 800 °F, LHSV = 1 | High selectivity for pyridine | Continuous | [4] | |
| Cu/13X Zeolite | 3-Methyl-pyridine, 30% H₂O₂ | MeCN, 70 °C | High | 8 | [5] | |
| Organocatalyst | L-Proline (0.8 mol%) | Imidazole-5-carbaldehydes, Ethyl Acetoacetate, NH₄OAc | Ethanol, Room Temperature | 88-90% | 4-5 | |
| 4-DMAP (10 mol%) | Aromatic Aldehydes, Malononitrile, 1-Naphthol | Solvent-free, Microwave | 85-96% | 0.05-0.13 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to offer insights into the practical application of these catalytic systems.
Transition Metal-Catalyzed Synthesis: Cobalt-Catalyzed [2+2+2] Cycloaddition
This protocol describes the synthesis of polysubstituted pyridines via a cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles.[7]
-
Catalyst System : Dichlorobis(tricyclohexylphosphine)cobalt(II) [CoCl₂(PCy₃)₂] or a similar cobalt(I) or (III) precursor.
-
Reactants : Two equivalents of an alkyne and one equivalent of a nitrile.
-
Procedure :
-
In a glovebox, a reaction vessel is charged with the cobalt catalyst (e.g., 3 mol%).
-
The nitrile is added as the solvent or in a suitable anhydrous solvent (e.g., THF, toluene).
-
The alkyne is added to the mixture.
-
The reaction vessel is sealed and heated to the desired temperature (e.g., 50-100 °C).
-
The reaction is monitored by an appropriate technique (e.g., GC-MS, TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired substituted pyridine.
-
Heterogeneous Catalysis: Zeolite-Catalyzed Gas-Phase Synthesis of Pyridine
This protocol outlines the continuous synthesis of pyridine and picolines from simple feedstocks using a zeolite catalyst.[3]
-
Catalyst : H-Beta zeolite.
-
Reactants : A mixture of ethanol, formaldehyde, and ammonia.
-
Procedure :
-
The zeolite catalyst is packed into a tubular, down-flow Pyrex reactor.
-
The reactor is heated to the reaction temperature (e.g., 400 °C).
-
A gaseous mixture of ethanol, formaldehyde, and ammonia is passed over the catalyst bed at a controlled weight hourly space velocity (WHSV) (e.g., 2 h⁻¹).
-
The product stream exiting the reactor is cooled and collected.
-
The liquid products are analyzed by gas chromatography to determine the conversion of reactants and the selectivity for pyridine and other products.
-
Organocatalysis: L-Proline Catalyzed Hantzsch Dihydropyridine Synthesis
This protocol details the one-pot synthesis of 1,4-dihydropyridine derivatives using L-proline as an organocatalyst.
-
Catalyst : L-Proline (0.8 mol%).
-
Reactants : An N-alkyl-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, ethyl acetoacetate, and ammonium acetate.
-
Procedure :
-
To a round-bottom flask, add the aldehyde (13.4 mmol), ethyl acetoacetate (29 mmol), ammonium acetate (14 mmol), and L-proline (0.8 mol%) in ethanol (40 mL).
-
Stir the reaction mixture at room temperature for 4-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, a solid product separates out.
-
The solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is purified by column chromatography (ethyl acetate:hexane) to yield the pure 1,4-dihydropyridine derivative.
-
Mandatory Visualization
Experimental Workflow and Logical Relationships
The following diagrams illustrate a generalized experimental workflow for catalytic pyridine synthesis and a logical framework for catalyst selection.
References
In vitro activity comparison of Ethyl 4-Pyridylacetate hydrochloride analogs
A Comparative Guide to the In Vitro Activity of Pyridine Analogs
Introduction: While a direct comparative analysis of Ethyl 4-Pyridylacetate hydrochloride analogs is not extensively available in current scientific literature, the broader class of pyridine derivatives has been the subject of significant research. Pyridine scaffolds are a cornerstone in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities.[1][2] This guide provides a comparative overview of the in vitro activity of various pyridine analogs, focusing on their anticancer and phosphodiesterase inhibitory effects, supported by experimental data from published studies.
I. Comparative Anticancer Activity of Pyridine-Urea Derivatives
A series of pyridine-urea derivatives have been evaluated for their in vitro cytotoxic activity against the MCF-7 human breast cancer cell line. The results, summarized below, highlight the structure-activity relationship (SAR), indicating that the nature of the substituent on the phenyl urea moiety significantly influences anticancer potency.[3]
Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Cells [3]
| Compound ID | Substitution Pattern | IC50 (µM) after 48h | IC50 (µM) after 72h |
| 8a | 4-Fluorophenyl urea | 7.03 | 5.14 |
| 8b | 4-Chlorophenyl urea | 4.68 | 2.50 |
| 8d | 4-Bromophenyl urea | 3.03 | 1.63 |
| 8e | 4-Iodophenyl urea | 0.22 | 0.11 |
| 8n | 3,4-Dichlorophenyl urea | 1.88 | 0.80 |
| Doxorubicin | Standard Chemotherapeutic | 1.93 | Not Reported |
| Sorafenib | Multi-kinase inhibitor | 4.50 | Not Reported |
Data sourced from a study by El-Naggar et al.[3]
The data reveals that compound 8e , featuring a 4-iodophenyl urea substitution, demonstrated the highest potency. Its activity was significantly greater than the standard chemotherapeutic agent, Doxorubicin.[3] This suggests that the presence and position of halogen atoms can enhance the antiproliferative activity of pyridine derivatives, although some studies note that bulky groups may decrease activity.[1][2]
II. Comparative PDE3A Inhibition and Cytotoxic Effects
In a separate line of investigation, novel derivatives of 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles and their 2-oxo isosteres were synthesized and evaluated for their ability to inhibit phosphodiesterase 3A (PDE3A) and for their cytotoxic effects on MCF-7 and HeLa cell lines.[4] Phosphodiesterases (PDEs) are considered potential targets for inhibiting tumor cell growth.[4]
Table 2: PDE3A Inhibition and Cytotoxic Activity of Dihydropyridine Analogs [4]
| Compound ID | Description | PDE3A IC50 (nM) | HeLa Cells IC50 (µM) | MCF-7 Cells IC50 (µM) |
| Ib | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | 3.76 ± 1.03 | 34.3 ± 2.6 | 50.18 ± 1.11 |
Data sourced from a study by Hadizadeh et al.[4]
Compound Ib was identified as the most potent PDE3A inhibitor and also exhibited the strongest cytotoxic effects against both HeLa and MCF-7 cancer cell lines.[4] The study suggested a direct correlation between PDE3 inhibition and the observed anticancer activity for the synthesized compounds.[4]
Experimental Protocols
MTT Assay for Anticancer Activity
The cytotoxic activity of the pyridine derivatives listed in Table 1 was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding: MCF-7 cells were seeded into 96-well plates at a density of 5 x 10⁴ cells per well. The plates were then incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Following attachment, the cells were treated with various concentrations of the pyridine derivatives and incubated for 48 and 72 hours.[3]
-
MTT Addition: After the respective incubation periods, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well. The plates were incubated for an additional 4 hours.[3]
-
Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine the percentage of viable cells relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.
Visualizations
General Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening chemical compounds for in vitro cytotoxic activity, from compound preparation to data analysis.
Caption: General workflow for in vitro cytotoxicity screening of chemical compounds.
Target Identification via Chemical Proteomics
This diagram outlines a logical workflow for identifying the protein target of a biologically active small molecule, a crucial step in understanding its mechanism of action.
Caption: Logical workflow for small molecule target identification using chemical proteomics.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Conventional Heating vs. Microwave Irradiation in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridine and its derivatives is a fundamental undertaking in medicinal chemistry and materials science. The efficiency of this synthesis can significantly impact the pace of research and development. This guide provides an objective, data-driven comparison of two primary heating methods used in pyridine synthesis: conventional heating and microwave irradiation. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to empower researchers to make informed decisions for their synthetic strategies.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that often dramatically reduces reaction times and increases yields compared to traditional heating methods.[1] This guide will explore these differences through the lens of well-established pyridine syntheses: the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance differences between conventional heating and microwave irradiation for several pyridine synthesis reactions. The data clearly illustrates the significant advantages of microwave-assisted synthesis in terms of reaction time and, in many cases, product yield.
| Synthesis Type | Product | Conventional Heating | Microwave Synthesis |
| Hantzsch Synthesis | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Time: 4 hours Yield: Not specified in comparative source | Time: Not specified in comparative source Yield: Not specified in comparative source |
| 2,4,6-triphenylpyridine | Time: 4 hours (reflux) Yield: Not specified in comparative source | Time: Not specified in comparative source Yield: Not specified in comparative source | |
| Bohlmann-Rahtz | Tri- or tetrasubstituted pyridines | Time: Not specified in comparative source Yield: Lower than microwave | Time: 10-20 minutes Yield: Up to 98%[2] |
| Guareschi-Thorpe | 2-pyridone derivative | Time: 4 hours Yield: Not specified in comparative source | Time: Not specified in comparative source Yield: Not specified in comparative source |
| Pyridinium Salt | Pyridazinium-based ionic liquid | Time: 18 hours Yield: 81%[3] | Time: 20 minutes Yield: 94%[3] |
Experimental Protocols
Below are detailed methodologies for the synthesis of pyridine derivatives using both conventional and microwave-assisted techniques.
Hantzsch Pyridine Synthesis
Conventional Heating Protocol
-
Step 1: 1,4-Dihydropyridine Synthesis:
-
A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.[4]
-
Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.[4]
-
-
Step 2: Aromatization:
-
The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring.[4]
-
The mixture is heated at 80°C for 1 hour.[4]
-
After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.[4]
-
Microwave-Assisted Protocol
While a direct comparative protocol for the exact same Hantzsch reaction was not available in the search results, a representative microwave-assisted protocol for a similar pyridine synthesis is provided below.
-
Reagent Preparation: In a 5 mL microwave reactor vial, combine 1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine (70.6 mg, 0.26 mmol) and iodoethane (85 μL, 1.04 mmol) in acetonitrile (1 mL).[3]
-
Reaction: The reaction mixture is subjected to microwave irradiation at 155 °C for 50 minutes.[3]
-
Work-up and Purification: Upon completion of the reaction and release of pressure, a yellow precipitate of the pyridinium salt forms.[3]
Guareschi-Thorpe Condensation
Conventional Heating Protocol
-
A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.[4]
-
Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone.[4]
Visualizing the Workflow
The following diagrams illustrate the generalized experimental workflows for conventional and microwave-assisted pyridine synthesis, highlighting the key differences in the reaction step.
Conventional Heating Workflow
Microwave Synthesis Workflow
Conclusion
The evidence strongly suggests that microwave-assisted synthesis offers a compelling alternative to conventional heating for the preparation of pyridines and their derivatives. The dramatic reduction in reaction times, often from hours to minutes, and the frequent improvement in yields make it an invaluable tool for accelerating research and development in the pharmaceutical and chemical industries.[1][5] While conventional heating remains a viable and accessible method, particularly for large-scale syntheses, the efficiency and speed of microwave irradiation position it as a superior choice for rapid library synthesis, lead optimization, and overall process intensification.[1]
References
Safety Operating Guide
Proper Disposal of Ethyl 4-Pyridylacetate Hydrochloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl 4-Pyridylacetate hydrochloride, ensuring operational safety and regulatory compliance.
Key Safety and Physical Data
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound and its non-salt form, Ethyl 4-Pyridylacetate.
| Property | This compound | Ethyl 4-Pyridylacetate |
| CAS Number | 102879-50-5[1] | 54401-85-3 |
| Molecular Formula | C₉H₁₂ClNO₂[1] | C₉H₁₁NO₂ |
| Molecular Weight | 201.65 g/mol [1] | 165.19 g/mol |
| Physical State | Solid | Liquid (at 20°C) |
| Boiling Point | Not available | 128°C at 14 mmHg |
| Melting Point | Not available | 19°C |
| Specific Gravity | Not available | 1.09 (20/20) |
| Refractive Index | Not available | 1.50 |
| Storage Temperature | -20°C[1] | Room Temperature |
| Purity | Highly Purified[1] | >98.0% (GC)(T) |
Hazard Identification and GHS Classification
Ethyl 4-Pyridylacetate is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The GHS pictogram associated with this chemical is "Warning" .[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all relevant regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and must also consult state and local hazardous waste regulations.[3][4]
1. Personal Protective Equipment (PPE):
-
Wear chemical safety goggles or a face shield.
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear a lab coat.
-
Work in a well-ventilated area, preferably a chemical fume hood.
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, compatible, and properly labeled hazardous waste container.
-
The container must be sealable and made of a material that is resistant to the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container.
-
Indicate the associated hazards (e.g., "Skin Irritant," "Eye Irritant").
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Ensure the storage area is cool and away from sources of heat or ignition.[5]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Dispose of the contents and container in accordance with all federal, state, and local environmental control laws.[3][4][5][6][7] Do not dispose of this chemical down the drain or in the regular trash.
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collection: Place the spilled material and absorbent into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS department.
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. usbio.net [usbio.net]
- 2. Ethyl pyridine-4-acetate | C9H11NO2 | CID 736321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling Ethyl 4-Pyridylacetate hydrochloride
Essential Safety and Handling Guide for Ethyl 4-Pyridylacetate Hydrochloride
For Immediate Reference: Operational and Safety Protocols
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 102879-50-5). The following procedures are based on available data for structurally similar compounds and general laboratory safety principles. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Details and Specifications |
| Eye Protection | Chemical safety goggles or a face shield | Must be worn at all times to prevent contact with eyes. |
| Hand Protection | Nitrile rubber or PVC gloves | Breakthrough times can vary; it is crucial to change gloves regularly and immediately if contaminated. |
| Skin Protection | Laboratory coat or overalls | Should be worn to prevent skin contact. |
| Respiratory Protection | Wear a particle filter (e.g., EN143 with P-SL filter) | Recommended if exposure to high levels of the material is likely or if working in a poorly ventilated area. |
First Aid Measures
In the event of exposure, immediate action is critical. The following are first aid procedures for different types of exposure.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation or other symptoms develop. |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink sips of water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the chemical and ensuring a safe laboratory environment.
-
Handling : Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. A storage temperature of -20°C is recommended.[2]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
-
Unused Product : Dispose of as hazardous waste at an approved waste disposal plant.
-
Contaminated Packaging : Empty containers may retain product residue. Follow all SDS and label warnings even after the container is emptied.
Experimental Protocols and Visualizations
To further enhance safety and operational efficiency, the following visual guides illustrate key procedures.
Caption: Workflow for handling this compound.
Caption: Emergency procedure for a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
